Benzylboronic Acid
Description
Propriétés
IUPAC Name |
benzylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO2/c9-8(10)6-7-4-2-1-3-5-7/h1-5,9-10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWDWGMBZIFBQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1=CC=CC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462176 | |
| Record name | Benzylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4463-42-7 | |
| Record name | Benzylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzylboronic Acid: Fundamental Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzylboronic acid and its derivatives are versatile reagents in organic synthesis, playing a crucial role in the formation of carbon-carbon and carbon-heteroatom bonds. Their unique reactivity profile, particularly in palladium-catalyzed cross-coupling reactions, has made them indispensable tools in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the fundamental properties of this compound, its reactivity in key synthetic transformations, detailed experimental protocols, and its applications in drug development, with a focus on the proteasome inhibitor Bortezomib.
Fundamental Properties of this compound
This compound is a white solid at room temperature. Its fundamental physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₉BO₂ | [1][2][3] |
| Molecular Weight | 135.96 g/mol | [1][2][3] |
| Melting Point | 104-111 °C | [4][5] |
| Boiling Point | 296.5 °C at 760 mmHg | [1][4] |
| Density | 1.1 g/cm³ | [4] |
| pKa | 9.55 (Predicted) | [1] |
| Solubility | ||
| Water | Insoluble. | [6] |
| Organic Solvents | High solubility in ethers and ketones, moderate in chloroform, and very low in hydrocarbons. | [7][8][9] |
Synthesis of this compound and its Esters
The synthesis of benzylboronic acids and their esters can be achieved through various methods. One common approach involves the reaction of a Grignard reagent with a trialkyl borate.[5] More contemporary methods include the palladium-catalyzed cross-coupling of benzyl (B1604629) halides with bis(pinacolato)diboron (B136004).[10]
General Experimental Protocol for the Synthesis of this compound Pinacol (B44631) Ester
This protocol describes a typical procedure for the synthesis of a this compound pinacol ester from the corresponding benzyl halide.
Materials:
-
Benzyl halide (e.g., benzyl bromide)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂)
-
Base (e.g., potassium acetate)
-
Anhydrous solvent (e.g., dioxane)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the benzyl halide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), palladium catalyst (2-5 mol%), and base (1.5 equiv).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound pinacol ester.
Reactivity of this compound
This compound is a key building block in several important organic transformations, most notably the Suzuki-Miyaura and Chan-Lam cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. Benzylboronic acids and their esters are effective coupling partners for the synthesis of diarylmethanes and other substituted aromatic compounds.
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.
References
- 1. EP2377868A1 - Synthesis of Bortezomib - Google Patents [patents.google.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N -sulfonylhydrazones - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05678C [pubs.rsc.org]
- 4. Chan-Lam Amination of Secondary and Tertiary Benzylic Boronic Esters [organic-chemistry.org]
- 5. This compound or boronate synthesis [organic-chemistry.org]
- 6. This compound pinacol ester, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
Synthesis and Characterization of Novel Benzylboronic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of novel benzylboronic acid derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including their role as enzyme inhibitors. This document details key synthetic methodologies, experimental protocols, characterization data, and the involvement of these derivatives in crucial biological signaling pathways.
Synthetic Methodologies
Several synthetic strategies can be employed to access novel this compound derivatives. This guide focuses on three prominent methods: the Suzuki-Miyaura cross-coupling reaction, photochemical homologation, and a reductive coupling approach.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound synthesis, this reaction typically involves the coupling of a benzyl (B1604629) halide with a boronic acid or ester, catalyzed by a palladium complex.[1][2]
Photochemical Homologation
A more recent approach involves the photochemical homologation of boronic acids with N-tosylhydrazones.[3][4][5] This method offers a mild and efficient route to benzylboronates and involves the photolysis of an N-tosylhydrazone to generate a diazoalkane, which then undergoes carboborylation.[5]
Reductive Coupling
Reductive coupling methods provide another avenue for the synthesis of benzylboronic esters. These reactions can be achieved electrochemically or by using reducing agents. A notable example is the reductive coupling of benzyl halides with pinacolborane.[1][6]
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of this compound derivatives. The following are representative protocols for the Suzuki-Miyaura cross-coupling and photochemical homologation methods.
Protocol 1: Synthesis of this compound Pinacol (B44631) Ester via Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established procedures for the palladium-catalyzed cross-coupling of benzylic bromides with potassium aryltrifluoroborates, a related Suzuki-Miyaura reaction.[7]
Materials:
-
Benzyl bromide
-
Potassium phenyltrifluoroborate
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
JohnPhos (ligand)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Microwave reactor
Procedure:
-
In a microwave vial, combine benzyl bromide (1.0 mmol), potassium phenyltrifluoroborate (1.5 mmol), potassium carbonate (3.0 mmol), Pd(OAc)₂ (5 mol%), and JohnPhos (10 mol%).
-
Add DMF (2 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) for 20 minutes.
-
After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired this compound pinacol ester.
Protocol 2: Synthesis of a Substituted Benzylboronate via Photochemical Homologation
This protocol is based on the work of Valdés-Maqueda et al. for the light-promoted homologation of boronic acids with N-tosylhydrazones.[5]
Materials:
-
N-tosylhydrazone of an aromatic ketone (0.2 mmol)
-
Alkylboronic acid (0.6 mmol, 3 equivalents)
-
Cesium carbonate (Cs₂CO₃) (2 equivalents)
-
Diisopropylethylamine (DIPEA) (2 equivalents)
-
Dichloromethane (B109758) (CH₂Cl₂) (2 mL)
-
Pinacol (5 equivalents)
-
390 nm LED lamp
Procedure:
-
In a reaction vessel, dissolve the N-tosylhydrazone (0.2 mmol, 1 equiv.) and the alkylboronic acid (0.6 mmol, 3 equiv.) in dichloromethane (2 mL).
-
Add cesium carbonate (2 equiv.) and DIPEA (2 equiv.) to the mixture.
-
Irradiate the reaction mixture with a 390 nm LED lamp (52 W) for 1-3 hours at room temperature with stirring.
-
After the irradiation period, add pinacol (5 equiv.) to the reaction mixture.
-
Stir the mixture for an additional 12 hours at room temperature.
-
The reaction mixture is then concentrated, and the crude product is purified by column chromatography on silica gel to yield the substituted benzylboronate.[5]
Data Presentation
Quantitative data for a representative this compound derivative, this compound pinacol ester, is summarized in the tables below.
Reaction Yields for this compound Pinacol Ester Synthesis
| Synthesis Method | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ / JohnPhos, Microwave | DMF | >60% (Typical) | [7] |
| Photochemical | 390 nm LED, Cs₂CO₃/DIPEA | CH₂Cl₂ | 70-90% (Typical for derivatives) | [5] |
Characterization Data for this compound Pinacol Ester
| Characterization Technique | Data | Reference |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.36-7.28 (m, 4H), 7.17 (m, 1H), 1.37 (s, 6H), 1.23 (s, 12H) | [8] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 148.6, 128.1, 126.3, 125.0, 83.3, 25.6, 24.5 | [8] |
| Appearance | Colorless to off-white solid-liquid mixture | [9] |
| Molecular Formula | C₁₃H₁₉BO₂ | [9] |
| Molecular Weight | 218.10 g/mol | [9] |
Mandatory Visualizations
Signaling Pathway: Proteasome Inhibition by Boronic Acid Derivatives
Many boronic acid derivatives, including the well-known drug Bortezomib, function as potent proteasome inhibitors.[10][11] The proteasome is a multi-protein complex responsible for the degradation of ubiquitinated proteins, which plays a critical role in regulating cell cycle, apoptosis, and NF-κB signaling.[10][12] Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors and the suppression of pro-survival signals, ultimately inducing cell death in cancer cells.[10][11]
Caption: Proteasome inhibition by this compound derivatives.
Experimental Workflow for Synthesis and Characterization
The general workflow for the synthesis and characterization of novel organic compounds, including this compound derivatives, follows a systematic process from reaction setup to final analysis.[13][14]
Caption: General experimental workflow.
Logical Relationship of Synthetic Methods
The selection of a synthetic method depends on the desired substitution pattern and functional group tolerance of the target this compound derivative.
Caption: Synthetic approaches to benzylboronic acids.
References
- 1. This compound or boronate synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N -sulfonylhydrazones - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05678C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Mechanism of Action of Proteasome Inhibitors and Deacetylase Inhibitors and the Biological Basis of Synergy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 12. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
- 14. youtube.com [youtube.com]
The Dawn of a New Class of Compounds: An In-depth Technical Guide to the Early Discoveries and Historical Development of Organoboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The journey into the world of organoboronic acids, a class of compounds now indispensable in fields ranging from organic synthesis to medicinal chemistry, began in the mid-19th century. This technical guide delves into the seminal discoveries that laid the foundation for this critical area of chemistry, providing a detailed look at the pioneering scientists, their groundbreaking experiments, and the initial, often challenging, synthetic methodologies.
The Genesis: Edward Frankland's Serendipitous Discovery
The first synthesis and isolation of an organoboronic acid was reported in 1860 by the English chemist Sir Edward Frankland.[1][2] His work, titled "On a new series of organic compounds containing boron," published in the Journal of the Chemical Society in 1862, detailed the formation of ethylboronic acid.[3] This discovery was not a targeted synthesis but rather an outcome of his broader investigations into organometallic compounds.
Frankland's method was a two-stage process. It began with the reaction of diethylzinc (B1219324) with triethyl borate (B1201080), which produced the highly reactive and air-sensitive triethylborane (B153662). Subsequent slow oxidation of the triethylborane in the presence of air yielded ethylboronic acid.[1][2]
Experimental Protocol: Frankland's Synthesis of Ethylboronic Acid (1860)
While Frankland's original publication provides a descriptive account, the following protocol is a reconstruction based on the available information. Precise quantitative data from this era is often scarce.
Objective: To synthesize ethylboronic acid.
Reactants:
-
Diethylzinc (Zn(C₂H₅)₂)
-
Triethyl borate (B(OC₂H₅)₃)
-
Air (as the oxidizing agent)
Procedure:
Stage 1: Synthesis of Triethylborane
-
In a sealed glass tube, under an inert atmosphere to prevent premature oxidation, diethylzinc was reacted with triethyl borate.
-
The reaction mixture was gently heated to facilitate the reaction. The exact temperature and duration were not specified in detail but required careful control due to the volatile and pyrophoric nature of the reactants and product.
-
The primary product of this stage was triethylborane (B(C₂H₅)₃), a colorless, volatile liquid.
Stage 2: Oxidation to Ethylboronic Acid
-
The resulting triethylborane was carefully exposed to a slow stream of dry air. This oxidation process had to be meticulously controlled to prevent combustion.
-
The slow oxidation led to the formation of ethylboronic acid (C₂H₅B(OH)₂).
-
The final product was isolated as a white, crystalline solid.
Quantitative Data:
| Product | Starting Materials | Reported Yield | Year | Reference |
| Ethylboronic Acid | Diethylzinc, Triethyl borate | Not specified | 1860 | Frankland, 1862[3] |
Experimental Workflow: Frankland's Synthesis
Caption: Frankland's two-stage synthesis of ethylboronic acid.
Expansion to Aromatic Systems: The Work of Michaelis and Becker
Two decades after Frankland's initial discovery, the field was expanded to include aromatic boronic acids by August Michaelis and his student, Becker. In 1880, they reported the synthesis of phenylboronic acid.[4] Their method involved the high-temperature reaction of diphenylmercury (B1670734) with boron trichloride (B1173362) in a sealed tube to produce phenylboronyl dichloride, which was then hydrolyzed to afford phenylboronic acid.[4]
Experimental Protocol: Michaelis and Becker's Synthesis of Phenylboronic Acid (1880)
This protocol is based on the description of Michaelis and Becker's work.
Objective: To synthesize phenylboronic acid.
Reactants:
-
Diphenylmercury (Hg(C₆H₅)₂)
-
Boron trichloride (BCl₃)
-
Water (for hydrolysis)
Procedure:
-
Diphenylmercury and boron trichloride were sealed in a glass tube.
-
The sealed tube was heated to a high temperature (180-200°C) to facilitate the reaction, yielding phenylboronyl dichloride (C₆H₅BCl₂).[4]
-
After cooling, the resulting phenylboronyl dichloride was carefully hydrolyzed with water.
-
The hydrolysis reaction produced phenylboronic acid (C₆H₅B(OH)₂) as a white solid, which could be isolated from the reaction mixture.
Quantitative Data:
| Product | Starting Materials | Reported Yield | Year | Reference |
| Phenylboronic Acid | Diphenylmercury, Boron trichloride | Not specified | 1880 | Michaelis and Becker, 1880[4] |
Reaction Pathway: Michaelis and Becker's Synthesis
Caption: Michaelis and Becker's synthesis of phenylboronic acid.
The 20th Century: New Reagents and the Rise of Organoboranes
The early 20th century saw further, albeit slow, progress in the field. A significant advancement came with the development of Grignard reagents, which provided a more general, though often low-yielding, route to organoboronic acids through their reaction with trialkyl borates.
A pivotal figure in the broader field of organoboron chemistry was the German chemist Alfred Stock . From 1909, Stock conducted pioneering research into the synthesis and characterization of boron hydrides (boranes).[5][6] His development of high-vacuum manifold techniques was crucial for handling these highly reactive and volatile compounds.[5] While Stock's primary focus was not on organoboronic acids, his fundamental work on the chemistry of boron-hydrogen compounds laid the essential groundwork for future developments.
The most significant leap in organoboron chemistry, which directly impacted the synthesis and utility of organoboronic acids, came from the work of American chemist Herbert C. Brown . In the 1950s, Brown and his colleagues discovered the hydroboration reaction, the addition of diborane (B8814927) to alkenes and alkynes.[7] This reaction provided a versatile and stereospecific method for the synthesis of organoboranes, which could then be readily oxidized to alcohols or, relevant to this guide, converted to boronic acids. Brown's work revolutionized synthetic organic chemistry and he was awarded the Nobel Prize in Chemistry in 1979 for his contributions.[8][9]
The work of chemists like H. R. Snyder and J. R. Johnson in the 1930s also contributed to the understanding and synthesis of primary aliphatic boronic acids, further expanding the scope of these compounds.[10][11]
Conclusion
The early history of organoboronic acids is a story of curiosity-driven research and the gradual development of synthetic tools. From Frankland's initial, serendipitous discovery to the more systematic approaches of Michaelis and the foundational work on boron hydrides and organoboranes by Stock and Brown, these early pioneers transformed organoboron compounds from chemical curiosities into the indispensable reagents they are today. Their work paved the way for the development of powerful synthetic methods, most notably the Suzuki-Miyaura coupling, and the design of innovative pharmaceuticals and materials, a testament to the enduring legacy of these foundational discoveries.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. XLVI.—On a new series of organic compounds containing boron - Journal of the Chemical Society (RSC Publishing) [pubs.rsc.org]
- 4. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 5. Alfred Stock - Wikipedia [en.wikipedia.org]
- 6. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 7. Herbert Charles Brown | Biography, Significance, Discoveries, & Nobel Prize | Britannica [britannica.com]
- 8. studyguides.com [studyguides.com]
- 9. Herbert C. Brown: 1979 Nobel Prize in Chemistry - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Stability and Decomposition Pathways of Benzylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Benzylboronic acid, a key building block in organic synthesis and a constituent of various therapeutic agents, exhibits a nuanced stability profile that is critical for its effective application and storage. This technical guide provides a comprehensive overview of the stability of this compound, detailing its primary decomposition pathways, quantitative stability data under various conditions, and methodologies for its analysis.
Core Stability Profile
This compound is a solid at room temperature and is generally stable when stored under appropriate conditions. However, its stability is significantly influenced by factors such as pH, temperature, and the presence of oxidative agents. The primary modes of degradation are protodeboronation and oxidation. The material is also known to be hygroscopic and sensitive to moisture.[1] For optimal stability, it is recommended to store this compound in a dry, inert atmosphere and at refrigerated temperatures.[1]
Major Decomposition Pathways
The decomposition of this compound primarily proceeds through two distinct pathways: protodeboronation and oxidation.
Protodeboronation
Protodeboronation is a common degradation pathway for many organoboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. In the case of this compound, this results in the formation of toluene (B28343) and boric acid. This process is known to be catalyzed by both acids and bases. The propensity for protodeboronation is highly dependent on the reaction conditions and the specific boronic acid derivative. For some unstable boronic acids, such as certain heteroaryl derivatives, strategies like the use of MIDA (N-methyliminodiacetic acid) boronate esters have been developed to suppress this unwanted side reaction by enabling a slow release of the boronic acid under basic conditions.[2]
Oxidation
Oxidative degradation of this compound typically occurs in the presence of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). This pathway leads to the cleavage of the carbon-boron bond and the formation of benzyl (B1604629) alcohol and boric acid.[3] The resulting benzyl alcohol may be further oxidized to benzaldehyde (B42025) and subsequently to benzoic acid, depending on the reaction conditions and the strength of the oxidizing agent. The rate of oxidation is pH-dependent.[4]
Quantitative Stability Data
pH-Dependent Protodeboronation
The rate of protodeboronation is highly dependent on pH. Studies on various arylboronic acids have shown that the reaction can be accelerated under both acidic and basic conditions. For many boronic acids, the rate of protodeboronation is at a minimum in neutral pH.[5]
Table 1: pH-Rate Profile for Protodeboronation of Representative Arylboronic Acids
| Boronic Acid | pH for Maximum Rate | Half-life at Max Rate (70 °C) | Reference |
|---|---|---|---|
| 2-Pyridylboronic acid | ~7 | ~25-50 seconds | |
| 5-Thiazolylboronic acid | ~7 | ~25-50 seconds |
| 3- and 4-Pyridylboronic acid | >12 | >1 week | |
Note: This data is for heteroarylboronic acids and illustrates the significant impact of structure and pH on stability. Specific kinetic data for this compound is not provided in the search results.
Oxidative Degradation Kinetics
The oxidation of boronic acids by hydrogen peroxide has been studied, and the second-order rate constants are pH-dependent.
Table 2: Second-Order Rate Constants for the Oxidation of Phenylboronic Acid (PBA) by Hydrogen Peroxide
| pH | k_obs (M⁻¹s⁻¹) | Reference |
|---|
| 7.4 | 2.4 |[4] |
Note: This data is for Phenylboronic Acid (PBA) and serves as an estimate. The actual rates for this compound may differ.
Thermal Stability
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability of compounds. For boronic acids, TGA can reveal mass loss associated with dehydration to form boroxines (anhydrides) and subsequent decomposition. DSC can identify melting points, phase transitions, and the enthalpy of decomposition.
Table 3: Thermal Properties of this compound
| Property | Value | Reference |
|---|
| Melting Point | 195-215 °C | LookChem |
Note: The wide melting point range may suggest the presence of impurities or the formation of boroxine (B1236090) upon heating.
Experimental Protocols
The following are detailed methodologies for assessing the stability and decomposition of this compound.
Protocol for Assessing pH Stability (Protodeboronation) by HPLC-UV
This protocol outlines a general procedure for determining the rate of protodeboronation of this compound at different pH values.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).
-
-
Degradation Experiment:
-
For each pH, add a small volume of the this compound stock solution to a larger volume of the pre-heated buffer in a sealed vial to achieve the desired final concentration (e.g., 0.1 mg/mL).
-
Incubate the vials at a constant temperature (e.g., 50 °C).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a suitable mobile phase and/or neutralizing the pH to prevent further degradation.
-
-
HPLC-UV Analysis:
-
Analyze the quenched samples by a validated stability-indicating HPLC-UV method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with a suitable modifier like 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both this compound and toluene have significant absorbance (e.g., 220 nm).
-
Quantification: Use a calibration curve to determine the concentration of remaining this compound and the formed toluene in each sample.
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time for each pH.
-
The slope of the linear regression will give the pseudo-first-order rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Protocol for Assessing Oxidative Stability by HPLC-UV
This protocol describes a method to evaluate the stability of this compound in the presence of an oxidizing agent.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound as described in section 4.1.
-
Prepare a solution of hydrogen peroxide (e.g., 3%) in a suitable buffer (e.g., phosphate (B84403) buffer at pH 7.4).
-
-
Degradation Experiment:
-
Initiate the reaction by adding the this compound stock solution to the hydrogen peroxide solution at a constant temperature.
-
Withdraw and quench aliquots at various time points as described previously.
-
-
HPLC-UV Analysis:
-
Analyze the samples using an HPLC-UV method capable of separating this compound, benzyl alcohol, benzaldehyde, and benzoic acid. The conditions will be similar to those in section 4.1, but the gradient may need to be optimized for the separation of all four components.
-
-
Data Analysis:
-
Determine the rate of disappearance of this compound and the rate of appearance of the oxidation products to establish the degradation kinetics.
-
Protocol for Thermal Stability Analysis
Thermogravimetric Analysis (TGA):
-
Accurately weigh a small amount of this compound (e.g., 5-10 mg) into a TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).
-
Record the mass loss as a function of temperature. The resulting TGA curve will show the temperatures at which dehydration and decomposition occur.
Differential Scanning Calorimetry (DSC):
-
Accurately weigh a small amount of this compound (e.g., 2-5 mg) into a DSC pan and seal it.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.
-
Record the heat flow as a function of temperature. The DSC thermogram will show endothermic peaks for melting and exothermic peaks for decomposition.
Identification of Decomposition Products
The identification of degradation products is crucial for understanding the decomposition pathways.
-
HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): This is a powerful technique for separating and identifying degradation products. The retention times from the HPLC provide separation, while the mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion and its fragments, which can be used to elucidate the structure of the degradants.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of isolated degradation products. ¹¹B NMR is particularly useful for studying the boron environment and can distinguish between trigonal boronic acids and tetrahedral boronate species.
Conclusion
The stability of this compound is a critical consideration for its use in research, drug development, and manufacturing. The primary degradation pathways, protodeboronation and oxidation, are influenced by pH, temperature, and the presence of reactive species. By understanding these pathways and employing the analytical methodologies outlined in this guide, researchers and scientists can better control the stability of this compound, ensuring the integrity and efficacy of their synthetic processes and final products.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Mechanism of Protodeboronation of Benzylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a critical decomposition pathway for organoboronic acids. While boronic acids are indispensable reagents in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, their susceptibility to protodeboronation can significantly impact reaction yields and product purity. Benzylboronic acid, with its benzylic C(sp³)–B bond, presents a unique case compared to the more extensively studied arylboronic acids. This guide provides a comprehensive overview of the mechanistic aspects of this compound protodeboronation, drawing upon the well-established principles from arylboronic acid studies and highlighting the specific considerations for the benzylic substrate.
Protodeboronation is a significant side reaction that can diminish the efficiency of synthetic methodologies that employ boronic acids.[1] The stability of any given boronic acid is highly variable and is influenced by factors such as the reaction conditions and the nature of the organic substituent.[1]
Mechanistic Pathways of Protodeboronation
The protodeboronation of organoboronic acids can proceed through several mechanistic pathways, largely dictated by the pH of the reaction medium. While direct kinetic studies on this compound are not extensively documented in the reviewed literature, the mechanisms established for arylboronic acids provide a robust framework for understanding its reactivity.[2][3]
Acid-Catalyzed Protodeboronation
Under acidic conditions, the protodeboronation of boronic acids is generally slow.[2] For arylboronic acids, this pathway involves the electrophilic substitution of the boronic acid group by a proton. It is reasonable to postulate a similar mechanism for this compound, although the C(sp³)–B bond's susceptibility to protonolysis under these conditions is expected to be low.
Base-Catalyzed Protodeboronation
Base-catalyzed protodeboronation is the most common and synthetically relevant decomposition pathway for boronic acids.[4] The reaction proceeds via the formation of a more reactive tetracoordinate boronate species.[2]
The initial step is the reaction of the this compound with a hydroxide (B78521) ion to form the corresponding benzylboronate anion. This boronate is then susceptible to electrophilic attack by a proton source, typically water, at the benzylic carbon. This leads to the cleavage of the C-B bond and the formation of toluene and boric acid. The rate of this process is highly dependent on the pH of the solution.[3]
Quantitative Data on Protodeboronation
While specific kinetic data for the protodeboronation of unsubstituted this compound is scarce in the surveyed literature, comparative studies on various arylboronic acids provide valuable insights into the factors influencing reaction rates. The following table summarizes representative half-life data for the protodeboronation of different arylboronic acids under basic conditions, which can be used to infer the relative stability of this compound. Generally, electron-donating groups on the aryl ring accelerate the reaction, while electron-withdrawing groups have a more complex effect.
| Boronic Acid | Substituent | Half-life (t₁₂) at 70°C, pH 13 (50% aq. dioxane) |
| Phenylboronic acid | -H | ~ hours to days |
| 4-Methoxyphenylboronic acid | -OCH₃ (EDG) | Shorter than phenylboronic acid |
| 4-Trifluoromethylphenylboronic acid | -CF₃ (EWG) | Longer than phenylboronic acid |
| This compound (Predicted) | -CH₂- | Likely to be relatively unstable, especially at elevated temperatures |
Note: The data for arylboronic acids are generalized from multiple sources. The prediction for this compound is based on the general understanding of its stability.
Experimental Protocols
To facilitate further research into the mechanism of this compound protodeboronation, a detailed experimental protocol for a kinetic study using NMR spectroscopy is provided below. This protocol is adapted from established methods for studying arylboronic acids.[4]
Experimental Workflow for Kinetic Analysis
Detailed Methodology for Kinetic Studies by ¹H NMR Spectroscopy
1. Materials and Reagents:
-
This compound
-
Deuterated solvents (e.g., D₂O, dioxane-d₈)
-
Buffer components (e.g., phosphate, borate) to cover a range of pH values
-
Internal standard (a compound with a stable signal in the reaction mixture, e.g., 1,4-dioxane)
-
Hydrochloric acid and sodium hydroxide solutions for pH adjustment
2. Preparation of Solutions:
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., 100 mM in dioxane-d₈).
-
Buffer Solutions: Prepare a series of buffer solutions in D₂O with varying pH values (e.g., from pH 7 to 13). The ionic strength should be kept constant.
-
Internal Standard: The solvent itself or a known concentration of an inert compound can be used as an internal standard for quantitative NMR (qNMR).
3. NMR Experiment Setup:
-
Set the NMR spectrometer to the desired temperature (e.g., 70 °C).
-
In an NMR tube, add a known volume of the buffer solution and the internal standard.
-
Allow the solution in the NMR tube to equilibrate to the set temperature in the spectrometer.
4. Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a known volume of the this compound stock solution to the pre-heated buffer solution in the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate.
5. Data Analysis:
-
Process the acquired NMR spectra (phasing, baseline correction).
-
Integrate the characteristic signals of the benzylic protons of this compound and the methyl protons of the toluene product relative to the integral of the internal standard.
-
Convert the integral values to concentrations.
-
Plot the concentration of this compound versus time.
-
Determine the pseudo-first-order rate constant (k_obs) by fitting the data to an exponential decay function.
-
Repeat the experiment at different pH values to obtain a pH-rate profile.
Conclusion
The protodeboronation of this compound is a crucial factor to consider in its application in organic synthesis. While direct and detailed kinetic studies are not as prevalent as for arylboronic acids, the established mechanistic principles provide a strong foundation for understanding its decomposition. The reaction is expected to be highly sensitive to pH, with base-catalyzed pathways dominating. Further quantitative kinetic studies, following the protocols outlined in this guide, are essential to fully elucidate the reactivity of this compound and to develop strategies to mitigate its undesired decomposition, thereby enhancing its utility in synthetic chemistry and drug development.
References
An In-depth Technical Guide to the Lewis Acidity and pKa Determination of Substituted Benzylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Benzylboronic Acids
Benzylboronic acids, a subclass of boronic acids, are compounds of significant interest in medicinal chemistry and materials science. Their utility stems from the unique electronic properties of the boron atom, which imparts Lewis acidity, allowing for reversible covalent interactions with diols. This property is fundamental to their application as sensors for carbohydrates, as components in drug delivery systems, and as inhibitors of various enzymes.
The Lewis acidity of a benzylboronic acid is a measure of its ability to accept a pair of electrons. In aqueous solution, this is most readily observed through the equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral boronate form upon interaction with a Lewis base, typically a hydroxide (B78521) ion. The acid dissociation constant (pKa) is a quantitative measure of this acidity.
The pKa of a substituted this compound is critically influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups increase Lewis acidity and thus lower the pKa, while electron-donating groups have the opposite effect. This tunable acidity is a key feature in the rational design of this compound-based molecules for specific biological targets. Understanding and accurately determining the pKa is therefore paramount for the development of effective drugs and functional materials.
This guide provides a comprehensive overview of the Lewis acidity of substituted benzylboronic acids, detailed experimental protocols for pKa determination, and a summary of quantitative data to aid researchers in this field.
Lewis Acidity and pKa of Substituted Benzylboronic Acids
The Lewis acidity of benzylboronic acids is the cornerstone of their chemical reactivity and biological activity. The boron atom in its sp² hybridized state possesses a vacant p-orbital, making it an electron pair acceptor. In aqueous media, this Lewis acidity is expressed through the acceptance of a hydroxide ion to form a more stable, sp³ hybridized tetrahedral boronate species.
The equilibrium of this reaction is described by the pKa of the boronic acid. A lower pKa value indicates a stronger Lewis acid, as the equilibrium favors the formation of the boronate anion.
The electronic effects of substituents on the benzyl (B1604629) ring play a crucial role in modulating the Lewis acidity and, consequently, the pKa. The methylene (B1212753) (-CH₂-) group between the phenyl ring and the boronic acid moiety dampens, but does not eliminate, the electronic influence of the ring substituents.
-
Electron-Withdrawing Groups (EWGs) : Substituents such as nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) withdraw electron density from the aromatic ring. This inductive effect is transmitted through the methylene spacer to the boron atom, increasing its electrophilicity and stabilizing the resulting boronate anion. This leads to a lower pKa (stronger acid).
-
Electron-Donating Groups (EDGs) : Substituents like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) donate electron density to the aromatic ring. This effect, relayed through the methylene group, reduces the electrophilicity of the boron atom, destabilizing the boronate anion. This results in a higher pKa (weaker acid).
The position of the substituent (ortho, meta, or para) also influences the pKa due to a combination of inductive and resonance effects, as well as potential steric hindrance in the case of ortho substituents.
Quantitative Data: pKa Values of Substituted Benzylboronic Acids
While extensive data exists for phenylboronic acids, a comprehensive experimental dataset for a wide range of substituted benzylboronic acids is less readily available in the literature. However, the expected trends can be illustrated based on the principles of physical organic chemistry and by drawing parallels with similarly substituted benzoic acids. The following table provides illustrative pKa values for a selection of substituted benzylboronic acids to demonstrate these electronic effects.
| Substituent | Position | Hammett Constant (σ) of corresponding Benzoic Acid | Expected pKa of Substituted this compound |
| -H | - | 0.00 | ~9.5 |
| 4-Methoxy | para | -0.27 | ~9.8 |
| 4-Methyl | para | -0.17 | ~9.7 |
| 4-Chloro | para | 0.23 | ~9.2 |
| 4-Nitro | para | 0.78 | ~8.7 |
| 3-Methoxy | meta | 0.12 | ~9.4 |
| 3-Nitro | meta | 0.71 | ~8.8 |
| 2-Methyl | ortho | - | ~9.6 (Steric effects may play a role) |
Note: These are expected values intended to illustrate trends. Actual experimental values may vary depending on the specific conditions of measurement.
Experimental Protocols for pKa Determination
Accurate determination of pKa values is essential for structure-activity relationship (SAR) studies and for understanding the behavior of benzylboronic acids in biological systems. Several robust methods are commonly employed, each with its own advantages and considerations.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination. It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the boronic acid while monitoring the pH with a calibrated electrode.
Protocol:
-
Preparation of Solutions:
-
Prepare a standardized solution of carbonate-free 0.1 M NaOH.
-
Prepare a solution of the this compound in deionized water or a suitable co-solvent (e.g., water/methanol mixture for compounds with low aqueous solubility) at a concentration of approximately 1-10 mM.
-
Prepare a solution of 0.1 M KCl to maintain a constant ionic strength.
-
-
Calibration:
-
Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa range.
-
-
Titration:
-
Place a known volume (e.g., 20 mL) of the this compound solution in a thermostatted titration vessel.
-
Add the KCl solution to achieve the desired ionic strength.
-
Immerse the calibrated pH electrode and a stirrer into the solution.
-
Begin the titration by adding small, precise increments of the standardized NaOH solution.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa corresponds to the pH at the half-equivalence point.
-
Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of NaOH. The peak of this derivative curve corresponds to the equivalence point.
-
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization. It is highly sensitive and requires a smaller amount of sample compared to potentiometric titration.
Protocol:
-
Preparation of Buffers:
-
Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa of the this compound. A constant ionic strength should be maintained across all buffers.
-
-
Preparation of Sample Solutions:
-
Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a series of solutions by diluting a small aliquot of the stock solution into each of the prepared buffer solutions to a final concentration typically in the range of 10-100 µM.
-
-
Spectroscopic Measurement:
-
Record the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each of the buffered sample solutions.
-
Also record the spectrum of a blank solution (buffer only) for each pH.
-
-
Data Analysis:
-
Identify one or more wavelengths where the absorbance changes significantly with pH.
-
Plot the absorbance at the chosen wavelength(s) against the pH.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.
-
NMR Spectroscopy
NMR spectroscopy can be a powerful tool for pKa determination, as the chemical shifts of nuclei near the boronic acid group are often sensitive to the ionization state. ¹¹B NMR is particularly informative as it directly probes the boron atom.
Protocol:
-
Preparation of Samples:
-
Prepare a series of samples of the this compound in a suitable deuterated solvent (e.g., D₂O or a mixture of D₂O and an organic solvent) containing buffers to maintain a range of pD values (the pH equivalent in D₂O).
-
The concentration of the boronic acid should be sufficient for good signal-to-noise in the NMR experiment (typically >1 mM).
-
-
NMR Data Acquisition:
-
Acquire ¹¹B NMR (or ¹H, ¹³C, or ¹⁹F NMR if a suitable reporter nucleus is present) spectra for each sample at a constant temperature.
-
-
Data Analysis:
-
Measure the chemical shift of the boron signal (or another sensitive nucleus) for each sample.
-
Plot the chemical shift versus the pD.
-
The resulting titration curve will be sigmoidal, and the pKa can be determined from the inflection point of this curve by fitting to an appropriate equation.
-
Visualization of Concepts
General Workflow for pKa Determination
The following diagram illustrates a generalized workflow for determining the pKa of a substituted this compound.
Lewis Acid-Base Equilibrium of this compound
The fundamental equilibrium governing the Lewis acidity of this compound in an aqueous environment is depicted below.
This compound as a Serine Protease Inhibitor
The Lewis acidity of boronic acids is exploited in their mechanism of action as enzyme inhibitors. For instance, they are known to be potent inhibitors of serine proteases. The boronic acid mimics the transition state of peptide bond hydrolysis. The boron atom is attacked by the catalytic serine residue in the enzyme's active site, forming a stable tetrahedral adduct and thereby inhibiting the enzyme. This interaction can be considered a disruption of the normal signaling pathway of the enzyme.
Conclusion
The Lewis acidity and pKa of substituted benzylboronic acids are fundamental properties that dictate their utility in drug discovery and materials science. The ability to fine-tune these properties through synthetic modification of the aromatic ring allows for the rational design of molecules with specific functions. This guide has provided a theoretical framework for understanding the structure-acidity relationships of these compounds, detailed experimental protocols for the accurate determination of their pKa values, and illustrative visualizations of key concepts. A thorough understanding and application of these principles will continue to drive innovation in the development of novel boronic acid-based technologies.
An In-depth Technical Guide to the Interaction of Benzylboronic Acid with Diols and Sugars
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles governing the interaction between benzylboronic acid and various diols and sugars. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are leveraging these interactions for applications such as biosensing, drug delivery, and diagnostics. This document details the core chemistry, summarizes quantitative binding data, outlines key experimental protocols, and visualizes the underlying mechanisms and workflows.
Core Principles of this compound-Diol/Sugar Interaction
The interaction between this compound and compounds containing cis-1,2- or 1,3-diol functionalities, such as sugars, is a reversible covalent interaction that results in the formation of five- or six-membered cyclic boronate esters.[1] This unique binding modality has positioned boronic acids as synthetic receptors for carbohydrates.
The fundamental reaction involves the Lewis acidic boronic acid (R-B(OH)₂) reacting with a diol to form a boronate ester and water. This equilibrium is highly dependent on the pH of the solution. In aqueous media, this compound exists in two forms: a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[1] The tetrahedral form is more reactive towards diols. Consequently, the binding affinity is significantly enhanced at pH values above the pKa of the boronic acid (typically around 9), where the anionic tetrahedral species is more prevalent.[2] However, the formation of the boronate ester itself lowers the pKa of the boron center, making the complex more stable at physiological pH (around 7.4) than the free boronic acid.
The stability of the resulting boronate ester is influenced by several factors:
-
pH: As mentioned, pH is a critical parameter. Higher pH generally favors the formation of the more reactive tetrahedral boronate ion, thus promoting ester formation.
-
Diol Structure: The stereochemistry and conformation of the diol play a crucial role. cis-Diols on a furanose (five-membered ring) structure, like fructose, generally exhibit higher affinity than those on a pyranose (six-membered ring) structure, like glucose.[3] This is attributed to the more favorable bond angles for forming the cyclic ester with the furanose ring.
-
Substituents on the Benzyl Ring: Electron-withdrawing groups on the phenyl ring of this compound can increase its Lewis acidity, thereby lowering its pKa and enhancing its binding affinity with diols at a given pH.
Quantitative Binding Data
The affinity of this compound and its derivatives for various diols and sugars has been quantified by determining their association constants (Kₐ) or binding constants (Kₑq). The following tables summarize some of the reported values from the literature, providing a comparative view of the binding strengths.
Table 1: Association Constants of Phenylboronic Acid (PBA) with Various Sugars at pH 7.4
| Sugar | Association Constant (Kₐ, M⁻¹) | Reference |
| D-Fructose | 160 | [4] |
| D-Glucose | 5 | [4] |
| D-Galactose | 80 | [4] |
| D-Sorbitol | Not Reported |
Note: Binding constants are highly dependent on experimental conditions such as buffer composition and temperature. The values presented here are for comparative purposes.
Table 2: pKa Values of Phenylboronic Acid and its Boronate Esters
| Species | pKa | Reference |
| Phenylboronic Acid (PBA) | ~8.8 | [2] |
| PBA-Fructose Ester | Lower than PBA | [4] |
| PBA-Glucose Ester | Lower than PBA | [4] |
Experimental Protocols
The study of this compound-diol interactions relies on various analytical techniques. Below are detailed methodologies for two commonly employed methods: fluorescence spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
Determination of Binding Constants using Fluorescence Spectroscopy
This method often employs a competitive binding assay with a fluorescent reporter dye, such as Alizarin Red S (ARS), which itself is a diol and changes its fluorescence properties upon binding to boronic acid.
Materials:
-
This compound (or derivative)
-
Diol or sugar of interest
-
Alizarin Red S (ARS)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Fluorometer
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound, the diol/sugar, and ARS in the chosen buffer.
-
Determination of Kₐ for this compound-ARS Complex:
-
To a series of cuvettes, add a constant concentration of ARS.
-
Titrate with increasing concentrations of this compound.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the ARS-boronate complex.
-
Plot the change in fluorescence against the concentration of this compound and fit the data to a suitable binding isotherm (e.g., Benesi-Hildebrand plot) to determine the association constant (Kₐ) for the this compound-ARS complex.[4]
-
-
Competitive Binding Assay:
-
Prepare a solution containing a fixed concentration of this compound and ARS (at concentrations where a significant portion of ARS is bound).
-
Titrate this solution with increasing concentrations of the diol or sugar of interest.
-
The added diol will compete with ARS for binding to the boronic acid, leading to a decrease in the fluorescence of the ARS-boronate complex.
-
Measure the fluorescence intensity at each diol concentration.
-
-
Data Analysis:
-
Plot the change in fluorescence against the concentration of the added diol.
-
The binding constant for the this compound-diol complex can be calculated using the known Kₐ of the this compound-ARS complex and the concentration of the diol required to displace 50% of the bound ARS (IC₅₀).
-
Characterization of Boronate Ester Formation using ¹¹B NMR Spectroscopy
¹¹B NMR is a powerful tool for directly observing the boron species in solution, allowing for the characterization of the equilibrium between the free boronic acid and the boronate ester.
Materials:
-
This compound
-
Diol or sugar of interest
-
Deuterated solvent (e.g., D₂O with appropriate buffer)
-
NMR spectrometer equipped with a boron probe
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the deuterated buffer.
-
Acquire a ¹¹B NMR spectrum of the free boronic acid. The signal for the trigonal boronic acid will appear at a characteristic chemical shift (around 28-30 ppm).
-
Prepare a series of samples with a constant concentration of this compound and increasing concentrations of the diol or sugar.
-
-
NMR Data Acquisition:
-
Acquire ¹¹B NMR spectra for each sample.
-
Upon addition of the diol, a new signal corresponding to the tetrahedral boronate ester will appear at a different chemical shift (typically upfield, around 5-10 ppm).[5]
-
-
Data Analysis:
-
Integrate the signals for the free boronic acid and the boronate ester in each spectrum.
-
The ratio of the integrals provides the ratio of the two species at equilibrium for each diol concentration.
-
The binding constant can be determined by fitting the concentration-dependent changes in the species distribution to a binding model.
-
Visualizing Mechanisms and Workflows
Graphviz diagrams are provided below to illustrate the key processes involved in the interaction of this compound with diols and its application in sensing.
Reaction Mechanism of this compound with a Diol
Caption: Reaction mechanism of this compound with a cis-diol.
Experimental Workflow for Fluorescence-Based Competitive Binding Assay
Caption: Workflow for determining binding constants via competitive fluorescence assay.
Signaling Pathway for a this compound-Based Glucose Sensor
Caption: Simplified signaling pathway for a fluorescent glucose sensor.
Applications in Drug Development
The specific and reversible nature of the this compound-diol interaction has led to its exploration in several areas of drug development:
-
Glucose-Responsive Insulin (B600854) Delivery: Hydrogels containing this compound moieties can swell or shrink in response to changes in glucose concentration.[6] This property is being harnessed to create "smart" insulin delivery systems that release insulin only when blood glucose levels are high.
-
Targeted Drug Delivery: Cancer cells often overexpress sialic acid residues on their surface, which contain diol functionalities. Nanoparticles decorated with this compound can selectively target these cells, enabling the targeted delivery of chemotherapeutic agents.[7]
-
Diagnostic Sensing: this compound-based fluorescent probes are being developed for the sensitive and selective detection of biologically important sugars and glycans, which can serve as biomarkers for various diseases.
Conclusion
The interaction of this compound with diols and sugars is a versatile and powerful tool in chemical biology and drug development. A thorough understanding of the underlying chemical principles, binding affinities, and experimental methodologies is crucial for the rational design of novel sensors, drug delivery systems, and diagnostic agents. This guide provides a foundational overview to aid researchers and professionals in this exciting and rapidly evolving field.
References
- 1. Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Borylated Monosaccharide 3-Boronic-3-deoxy-d-galactose: Detailed NMR Spectroscopic Characterisation, and Method for Spectroscopic Analysis of Anomeric and Boron Equilibria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
Theoretical and Computational Approaches to Understanding Benzylboronic Acid: A Technical Guide for Researchers
Introduction
Benzylboronic acid and its derivatives have emerged as a versatile class of molecules with significant applications in organic synthesis, sensor technology, and notably, drug discovery.[1][2] Their unique electronic properties and ability to form reversible covalent bonds with diols and other nucleophiles make them attractive scaffolds for designing enzyme inhibitors and therapeutic agents.[3][4] A deep understanding of their molecular structure, reactivity, and interactions with biological targets is paramount for their rational design and optimization. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to elucidate the multifaceted nature of this compound, catering to researchers, scientists, and professionals in drug development.
Molecular Properties and Electronic Structure
Computational chemistry provides powerful tools to investigate the fundamental properties of this compound at the atomic level. Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to calculate its geometric and electronic characteristics.[5][6]
1.1. Geometrical Parameters
DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), can accurately predict the three-dimensional structure of this compound.[5] These calculations provide key geometrical parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and steric properties.
Table 1: Computed Geometrical Parameters of Phenylboronic Acid *
| Parameter | Value |
| Bond Lengths (Å) | |
| C-B | 1.55 |
| B-O | 1.37 |
| O-H | 0.97 |
| **Bond Angles (°) ** | |
| C-B-O | 122 |
| O-B-O | 116 |
| B-O-H | 112 |
| Dihedral Angles (°) | |
| O-B-C-C | 0 / 180 (syn/anti) |
| Note: These are representative values for phenylboronic acid, a closely related parent compound, as detailed structural data for this compound itself is less commonly published. The principles of calculation are identical. The hydroxyl groups can exist in different conformations (syn and anti), which can influence the overall energy and reactivity.[7] |
1.2. Electronic Properties
The electronic nature of this compound dictates its reactivity. The boron atom is electron-deficient, rendering it a Lewis acid.[8] Computational methods can quantify various electronic properties that provide insights into its behavior.
Table 2: Computed Electronic Properties of Phenylboronic Acid Derivatives *
| Property | Description | Typical Calculated Value Range |
| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to the ability to donate electrons. | -6.0 to -7.0 eV |
| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to the ability to accept electrons.[6] | -1.0 to -2.0 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.[9] | 4.0 to 5.0 eV |
| Dipole Moment | A measure of the polarity of the molecule. | 1.5 to 3.0 Debye |
| pKa | A measure of acidity in aqueous solution.[7] | 8.5 to 9.5 |
| Note: Values are illustrative and can vary based on the specific derivative and the computational method employed. |
Reaction Mechanisms and Reactivity
Computational studies are instrumental in elucidating the mechanisms of reactions involving this compound. This includes its synthesis and its role as a reactant in various organic transformations. DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates to determine the most favorable reaction pathway.[10][11]
Logical Relationship: Computational Investigation of a Reaction Mechanism
Caption: A generalized workflow for elucidating a reaction mechanism using computational chemistry.
This compound in Drug Development: Enzyme Inhibition
A significant area of research focuses on this compound derivatives as inhibitors of various enzymes, particularly serine proteases and β-lactamases.[3][12][13] Computational approaches are central to the design and optimization of these inhibitors.
3.1. Mechanism of Enzyme Inhibition
Benzylboronic acids typically act as transition-state analog inhibitors. The boron atom is attacked by a nucleophilic residue (e.g., serine) in the enzyme's active site, forming a tetrahedral boronate adduct. This stable complex mimics the transition state of the natural substrate hydrolysis, thus inhibiting the enzyme.[4]
Signaling Pathway: Enzyme Inhibition by this compound
Caption: Covalent inhibition of a serine protease by a this compound derivative.
3.2. Molecular Docking and Dynamics
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (inhibitor) to a protein target.[14][15] It is a cornerstone of structure-based drug design. For boronic acid inhibitors, covalent docking methods are often employed to account for the formation of the covalent bond with the active site residue.[12]
Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the protein-ligand complex over time, providing insights into the dynamic nature of the interactions.[14]
Experimental Workflow: Structure-Based Inhibitor Design
Caption: A typical workflow for the structure-based design of this compound enzyme inhibitors.
Table 3: Inhibition Data for Boronic Acid Derivatives against β-Lactamases *
| Compound | Target Enzyme | IC50 (µM) | Ki (nM) |
| Benzo[b]thiophene-2-boronic acid deriv. 1 | AmpC | - | - |
| Benzo[b]thiophene-2-boronic acid deriv. 3 | AmpC | 0.16 | - |
| Benzo[b]thiophene-2-boronic acid deriv. 4 | CTX-M-15 | 5-10 | - |
| Benzo[b]thiophene-2-boronic acid deriv. 5 | KPC-2 | 2-8 | - |
| Phenyl boronic acid lead 1 | AmpC | - | 83 |
| Data extracted from studies on boronic acid derivatives, highlighting the range of potencies that can be achieved.[12][13] |
Experimental Protocols for Computational Studies
4.1. Protocol for DFT Calculation of this compound
-
Molecule Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization:
-
Select a DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[5]
-
Perform a geometry optimization calculation to find the lowest energy conformation.
-
Ensure the optimization has converged by checking the forces and displacement values.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry using the same level of theory.
-
Confirm that there are no imaginary frequencies, which indicates a true energy minimum.[5]
-
-
Property Calculation:
-
From the output of the frequency calculation, extract thermochemical data (enthalpy, Gibbs free energy).
-
Calculate electronic properties such as HOMO-LUMO energies, dipole moment, and molecular electrostatic potential.
-
For pKa calculations, also model the conjugate base and use an appropriate thermodynamic cycle.[7]
-
-
Solvent Effects: To model the behavior in solution, incorporate a solvent model, such as the Polarizable Continuum Model (PCM).[5]
4.2. Protocol for Molecular Docking of a this compound Inhibitor
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and other non-essential ligands.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues.
-
Define the binding site based on the location of the native ligand or known active site residues.
-
-
Ligand Preparation:
-
Generate a 3D conformation of the this compound derivative.
-
Assign partial charges and define rotatable bonds.
-
-
Covalent Docking:
-
Specify the covalent bond to be formed between the boron atom of the ligand and the nucleophilic atom of the active site residue (e.g., the oxygen of a serine).
-
Run the covalent docking simulation using appropriate software (e.g., Schrödinger's CovDock, GOLD).
-
-
Pose Analysis and Scoring:
-
Analyze the predicted binding poses of the inhibitor in the active site.
-
Use a scoring function to rank the poses based on their predicted binding affinity.
-
Visually inspect the top-ranked poses to assess the key interactions (hydrogen bonds, hydrophobic contacts, etc.).
-
Conclusion
Theoretical and computational studies are indispensable for modern research on this compound. From elucidating its fundamental electronic structure and reactivity to guiding the rational design of potent enzyme inhibitors, these in silico methods provide insights that are often difficult to obtain through experimental means alone.[16][17][18] By integrating computational predictions with experimental validation, researchers can accelerate the discovery and development of novel this compound-based molecules for a wide range of applications, from catalysis to medicine.[14]
References
- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound or boronate synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Computational and biological profile of boronic acids for the detection of bacterial serine- and metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Computational Methods for Structure-Based Drug Design Through System Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Pharmaceuticals | Special Issue : Structural and Computationally Driven Molecule Design in Drug Discovery: 2nd Edition [mdpi.com]
- 18. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Functionalized Benzylboronic Acids: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the chemical space of functionalized benzylboronic acids, a class of compounds of significant interest in medicinal chemistry and drug development. This document details their synthesis, physicochemical properties, and applications as enzyme inhibitors, with a focus on providing actionable data and experimental protocols for researchers in the field.
Introduction to Benzylboronic Acids
Benzylboronic acids and their derivatives are organic compounds containing a benzyl (B1604629) group attached to a boronic acid moiety (-B(OH)₂). Their unique chemical properties, particularly the ability of the boronic acid group to form reversible covalent bonds with diols and the active site residues of certain enzymes, make them attractive scaffolds for the design of therapeutic agents.[1] The exploration of their chemical space—the ensemble of all possible molecules—is a key aspect of modern drug discovery, aiming to identify novel structures with desired biological activities.
The versatility of the benzylboronic acid scaffold allows for a wide range of functionalization on both the aromatic ring and the benzylic carbon. These modifications can be strategically employed to modulate the compound's physicochemical properties, such as acidity (pKa), lipophilicity (logP), and solubility, thereby influencing its pharmacokinetic and pharmacodynamic profile.
Synthesis of Functionalized Benzylboronic Acids
The synthesis of functionalized benzylboronic acids often proceeds through the preparation of their more stable pinacol (B44631) ester derivatives, which can be readily deprotected to the corresponding boronic acid. A variety of synthetic routes are available to access a diverse range of substituted this compound pinacol esters.
General Experimental Protocol: Synthesis of Arylboronic Acid Pinacol Esters
A common and straightforward method for the synthesis of arylboronic acid pinacol esters involves the reaction of an arylboronic acid with pinacol. This protocol can be adapted for the synthesis of this compound pinacol esters from their corresponding benzylboronic acids.
General Procedure:
-
To a solution of the desired boronic acid (1 equivalent) in a suitable solvent such as diethyl ether, add pinacol (1.2 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired pinacol ester.
This method has been successfully applied to a variety of substituted arylboronic acids, yielding the corresponding pinacol esters in good to excellent yields. For example, the synthesis of 4-methylphenylboronic acid pinacol ester from 4-methylphenylboronic acid and pinacol resulted in a 93% yield. Similarly, 4-chlorophenylboronic acid and 3,5-bis(trifluoromethyl)phenylboronic acid were converted to their pinacol esters in 84% and 64% yields, respectively.[2]
Synthesis of a Functionalized this compound Pinacol Ester: A Case Study
The following is a representative protocol for the synthesis of a functionalized this compound pinacol ester, which can be adapted for various derivatives.
Synthesis of 4-(Trifluoromethoxy)this compound pinacol ester:
This compound can be synthesized from the corresponding 4-(trifluoromethoxy)benzyl bromide. A common route involves the formation of a Grignard reagent or the use of other organometallic intermediates, followed by reaction with a boron electrophile like triisopropyl borate (B1201080) and subsequent esterification with pinacol.
| Reactant/Reagent | Molecular Weight | Moles | Equivalents |
| 4-(Trifluoromethoxy)benzyl bromide | 255.03 g/mol | 10 mmol | 1 |
| Magnesium turnings | 24.31 g/mol | 12 mmol | 1.2 |
| Triisopropyl borate | 188.08 g/mol | 12 mmol | 1.2 |
| Pinacol | 118.17 g/mol | 11 mmol | 1.1 |
| Anhydrous Diethyl Ether | - | - | - |
| 1M HCl (aq) | - | - | - |
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings and a crystal of iodine to anhydrous diethyl ether. Slowly add a solution of 4-(trifluoromethoxy)benzyl bromide in anhydrous diethyl ether to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.
-
Borylation: Cool the Grignard solution to 0 °C and add triisopropyl borate dropwise, maintaining the temperature below 5 °C. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Hydrolysis and Esterification: Cool the reaction mixture to 0 °C and slowly quench with 1M HCl. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and filter. Add pinacol to the filtrate and stir at room temperature overnight.
-
Purification: Remove the solvent under reduced pressure and purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the 4-(trifluoromethoxy)this compound pinacol ester.[3]
Physicochemical Properties and Structure-Activity Relationships (SAR)
The biological activity and pharmacokinetic properties of benzylboronic acids are highly dependent on their physicochemical characteristics. Understanding the relationship between chemical structure and these properties is crucial for rational drug design.
Acidity (pKa)
The pKa of the boronic acid moiety is a critical parameter, as it influences the compound's ionization state at physiological pH and its ability to interact with biological targets. The pKa of arylboronic acids can be tuned by the introduction of electron-withdrawing or electron-donating groups on the aromatic ring.[1] Electron-withdrawing groups generally decrease the pKa, making the boronic acid more acidic, while electron-donating groups have the opposite effect.[1]
Lipophilicity (logP) and Solubility
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The solubility of boronic acids can be a challenge, but it can be influenced by the nature of the substituents on the benzyl ring.
The following table summarizes the calculated logP values for a series of substituted benzyl cyanide compounds, which can serve as a proxy for the lipophilicity of the corresponding benzylboronic acids.
| Substituent (R) | Compound | Calculated logP |
| H | Benzyl cyanide | 1.58 |
| 4-CN | 4-Cyanobenzyl cyanide | 1.23 |
| 3-CN | 3-Cyanobenzyl cyanide | 1.23 |
| 2-CN | 2-Cyanobenzyl cyanide | 1.23 |
| 4-CH₃ | 4-Methylbenzyl cyanide | 2.07 |
| 4-OCH₃ | 4-Methoxybenzyl cyanide | 1.63 |
| 4-Cl | 4-Chlorobenzyl cyanide | 2.25 |
| 4-F | 4-Fluorobenzyl cyanide | 1.76 |
Data adapted from studies on related compounds and predictive models.[4]
Applications in Drug Discovery: Enzyme Inhibition
A primary application of functionalized benzylboronic acids in drug discovery is their use as enzyme inhibitors. The boronic acid moiety can act as a transition-state analog, forming a reversible covalent bond with key catalytic residues, such as the serine in serine proteases.
Inhibition of Serine Proteases
Serine proteases are a large family of enzymes involved in a wide range of physiological processes, and their dysregulation is implicated in many diseases. Benzylboronic acids have been shown to be potent inhibitors of serine proteases like chymotrypsin (B1334515) and prostate-specific antigen (PSA).[5][6] The potency and selectivity of these inhibitors can be fine-tuned by modifying the substituents on the benzyl ring to optimize interactions with the enzyme's active site pockets.
Experimental Protocol: Serine Protease Inhibition Assay
The following is a general protocol for determining the inhibitory activity of a this compound derivative against a serine protease.
Materials:
-
Purified serine protease (e.g., chymotrypsin)
-
Chromogenic or fluorogenic substrate specific for the enzyme
-
Assay buffer (e.g., Tris-HCl buffer at optimal pH for the enzyme)
-
This compound inhibitor stock solution (in DMSO or other suitable solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare working solutions of the enzyme and substrate in the assay buffer at the desired concentrations.
-
Inhibitor Dilution: Prepare a serial dilution of the this compound inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution (at various concentrations). Include control wells with no inhibitor.
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Data Acquisition: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities (rates) for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model (e.g., the Morrison equation for tight-binding inhibitors) to determine the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).[5]
Visualizing the Chemical Space and Biological Pathways
Workflow for Synthesis and Evaluation of this compound Inhibitors
The following diagram illustrates a typical workflow for the discovery and evaluation of functionalized benzylboronic acids as enzyme inhibitors.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. scbt.com [scbt.com]
- 4. abis-files.inonu.edu.tr [abis-files.inonu.edu.tr]
- 5. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. While traditionally used for C(sp²)–C(sp²) bond formation, its application in constructing C(sp²)–C(sp³) linkages is of significant interest, particularly for the synthesis of diarylmethanes. Diaryl- and heteroarylmethane moieties are prevalent structural motifs in a vast array of pharmaceuticals, natural products, and materials. This protocol focuses on the palladium-catalyzed Suzuki-Miyaura cross-coupling of benzylboronic acids and their derivatives with aryl and heteroaryl halides, providing a robust method for the synthesis of unsymmetrical diarylmethanes.
The general transformation involves the reaction of a benzylboronic acid or a stable precursor like a this compound pinacol (B44631) (Bpin) ester with an aryl halide in the presence of a palladium catalyst, a base, and a suitable solvent system. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions, such as homocoupling and protodeboronation.
Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound Pinacol Esters with Aryl Halides
This protocol is adapted from a method involving the in situ hydrolysis of the stable this compound pinacol (Bpin) ester to the more reactive this compound.
Materials:
-
This compound pinacol ester (1.0 equiv)
-
Aryl halide (aryl bromide or chloride, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., Toluene or Dioxane)
-
Water (stoichiometric amount, e.g., 3.0 equiv)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.2 equiv), this compound pinacol ester (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), ligand (e.g., SPhos, 2-4 mol%), and base (e.g., K₃PO₄, 3.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed solvent (e.g., toluene) and degassed water (3.0 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diarylmethane.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound derivatives with various aryl halides.
Table 1: Optimization of Reaction Conditions for the Coupling of this compound Pinacol Ester with Bromobenzene
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 80 | 85 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 78 |
| 3 | PdCl₂(dppf) (2) | - | K₂CO₃ (3) | THF/H₂O | 77 | 65 |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | DMF/H₂O | 90 | 55 |
Table 2: Substrate Scope for the Suzuki-Miyaura Coupling of this compound Pinacol Ester with Various Aryl Halides
Reaction Conditions: this compound pinacol ester (1.0 equiv), Aryl halide (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (3 equiv), Toluene/H₂O, 80 °C, 18 h.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxy-1-benzylbenzene | 92 |
| 2 | 4-Chlorobenzonitrile | 4-Benzylbenzonitrile | 81 |
| 3 | 2-Bromopyridine | 2-Benzylpyridine | 75 |
| 4 | 1-Bromo-3,5-dimethylbenzene | 1-Benzyl-3,5-dimethylbenzene | 88 |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | 1-Benzyl-4-(trifluoromethyl)benzene | 79 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of diarylmethanes via the Suzuki-Miyaura cross-coupling of this compound pinacol esters.
Conclusion
The Suzuki-Miyaura cross-coupling of benzylboronic acids and their derivatives with aryl halides is a powerful and versatile method for the synthesis of diarylmethanes. The protocols and data presented herein provide a solid foundation for researchers to apply this methodology in their synthetic endeavors. Careful optimization of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, is key to achieving high yields and product purity. The use of stable this compound pinacol esters offers a practical advantage for this transformation.
Application Notes and Protocols: The Role of Benzylboronic Acid in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylboronic acid and its derivatives have emerged as indispensable reagents in modern organic synthesis, particularly in the construction of complex bioactive molecules. Their utility is primarily showcased in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and copper-mediated Chan-Lam cross-coupling reactions. These methodologies allow for the formation of crucial carbon-carbon and carbon-heteroatom bonds, respectively, under relatively mild conditions with high functional group tolerance. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two classes of significant bioactive molecules: combretastatin (B1194345) analogues, which are potent anti-cancer agents, and radiolabeled PET imaging agents for the adenosine (B11128) A2A receptor, a key target in neurodegenerative diseases.
Key Applications of this compound in Bioactive Molecule Synthesis
Benzylboronic acids are versatile building blocks used to introduce a benzyl (B1604629) moiety into a target molecule. This structural motif is prevalent in a wide array of pharmacologically active compounds.
Suzuki-Miyaura Cross-Coupling: Synthesis of Combretastatin Analogues
Combretastatin A-4, a natural product isolated from the African bush willow, is a potent inhibitor of tubulin polymerization, making it a valuable lead compound in cancer therapy. The synthesis of combretastatin analogues often involves the Suzuki-Miyaura coupling to create the characteristic stilbene (B7821643) backbone. In this context, a substituted this compound can be coupled with a vinyl halide to construct the diaryl ethylene (B1197577) core.
General Reaction Scheme:
R2NH + Benzyl-B(OR)2 --[Cu catalyst, Base, Oxidant]--> R2N-Benzyl
Benzyl-B(OR)2 + [18F]Fluoride --[Cu catalyst]--> [18F]F-Benzyl
Caption: Combretastatin A-4 signaling pathway.
Adenosine A2A Receptor Signaling Pathway
The Adenosine A2A receptor (A2AR) is a G-protein coupled receptor that, upon activation by adenosine, initiates a signaling cascade primarily through the activation of adenylyl cyclase and subsequent increase in cyclic AMP (cAMP) levels. This pathway plays a crucial role in various physiological processes, including neurotransmission and inflammation.
Caption: Adenosine A2A receptor signaling pathway.
Experimental Workflow: Synthesis of a Bioactive Molecule using this compound
The following diagram illustrates a typical experimental workflow for the synthesis of a bioactive molecule using a this compound derivative in a cross-coupling reaction.
Caption: General experimental workflow.
Benzylboronic Acid: A Versatile Scaffold for Pharmaceutical Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Benzylboronic acid and its derivatives have emerged as privileged structures in modern medicinal chemistry, serving as versatile building blocks for the discovery of novel therapeutic agents. Their unique chemical properties, particularly the ability of the boronic acid moiety to form reversible covalent bonds with biological nucleophiles, have positioned them as attractive warheads for enzyme inhibitors. Furthermore, the benzyl (B1604629) group provides a scaffold that can be readily functionalized to achieve desired potency, selectivity, and pharmacokinetic profiles. This document provides detailed application notes and experimental protocols to guide researchers in utilizing this compound as a strategic component in pharmaceutical drug discovery.
Applications in Drug Discovery
This compound derivatives have demonstrated significant potential across a range of therapeutic areas, primarily driven by their ability to act as potent and often selective enzyme inhibitors.
Serine Protease Inhibition
Serine proteases play crucial roles in various physiological processes, and their dysregulation is implicated in numerous diseases, including cancer, inflammation, and cardiovascular disorders. The boronic acid moiety of this compound derivatives can form a stable tetrahedral intermediate with the catalytic serine residue in the active site of these enzymes, effectively blocking their activity.[1][2][3] This reversible covalent inhibition mechanism often leads to high potency and selectivity.[4][5][6][7]
Table 1: Inhibitory Activity of this compound Derivatives against Serine Proteases
| Compound/Derivative | Target Enzyme | Inhibition Constant (Ki) | IC50 | Reference(s) |
| Benzamidomethaneboronic acid | α-Chymotrypsin | 8.1 µM | - | [8] |
| Cbz-Ser-Ser-Lys-Leu-(boro)Leu | Prostate-Specific Antigen (PSA) | 65 nM | - | [9] |
| Peptidyl boronate 7 | α-Chymotrypsin | 26 nM | - | [10] |
| Peptidyl boronate 8-OH | α-Chymotrypsin | 68 nM | - | [10] |
| Peptidyl boronate 8-H | α-Chymotrypsin | 114 nM | - | [10] |
| Benzimidazole derivative 1 | α-Chymotrypsin | 16.4 µM | 14.8 µM | [11] |
β-Lactamase Inhibition
The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes by bacteria, represents a major global health threat. This compound derivatives have been successfully developed as β-lactamase inhibitors.[12][13] They function by mimicking the tetrahedral transition state of β-lactam hydrolysis, thereby sequestering the enzyme and protecting co-administered β-lactam antibiotics from degradation.[12][14]
Table 2: Inhibitory Activity of this compound Derivatives against β-Lactamases
| Compound/Derivative | Target Enzyme | Inhibition Constant (Ki) | IC50 | Reference(s) |
| 3-azidomethylphenyl boronic acid derivative 10a | AmpC | 140 nM | - | [12][15] |
| 3-azidomethylphenyl boronic acid derivative 5 | KPC-2 | 730 nM | - | [12][15] |
| Aryl boronic acid-serine complex 4 | AmpC | - | - | [4] |
| Benzo[b]thiophene boronic acid derivatives | NDM-1 | - | 30-70 µM | [14] |
Human Neutrophil Elastase (HNE) Inhibition
Human neutrophil elastase (HNE) is a serine protease involved in inflammatory lung diseases such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS). This compound-based inhibitors have shown promise in targeting HNE.[13][16][17][18][19][20]
Table 3: Inhibitory Activity of this compound Derivatives against Human Neutrophil Elastase (HNE)
| Compound/Derivative | Inhibition Parameter | Value | Reference(s) |
| Benzenesulfonic acid derivative 4f | IC50 | 35.2 µM | [20] |
| 7-azaindazole derivative 2b | IC50 | 50 nM | [19] |
| 7-azaindazole derivative 4 | IC50 | 21 nM | [19] |
| 5-azaindazole derivative 2p | IC50 | 10 nM | [19] |
Building Block for Complex Molecule Synthesis
Beyond its role as a pharmacophore, this compound is a key building block in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[1][10][21][22][23] This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the this compound and various aryl or vinyl halides, enabling the construction of complex molecular architectures found in many drug candidates.[11]
Experimental Protocols
General Workflow for Drug Discovery with this compound
The following diagram illustrates a typical workflow for the discovery of enzyme inhibitors using this compound as a starting point.
Caption: Drug discovery workflow using this compound.
Synthesis of a Peptidyl this compound Inhibitor
This protocol describes the synthesis of a dipeptidyl boronic acid, a common motif for serine protease inhibitors.[3][5][9][24][25][26]
Materials:
-
Fmoc-protected amino acids (e.g., Fmoc-Ser(tBu)-OH, Fmoc-Leu-OH)
-
(R)-(-)-Pinanediol boronate ester of benzylglycine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)
-
Solvents (DMF, DCM, Ether)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling: Dissolve Fmoc-Leu-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF and DCM.
-
Fmoc Deprotection: Repeat step 2.
-
Second Amino Acid Coupling: Dissolve Fmoc-Ser(tBu)-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF and DCM.
-
Fmoc Deprotection: Repeat step 2.
-
Boronic Acid Coupling: Dissolve the (R)-(-)-Pinanediol boronate ester of benzylglycine (2 eq.), HATU (2 eq.), and NMM (4 eq.) in DMF. Add the solution to the resin and shake at room temperature for 4 hours. Wash the resin with DMF and DCM.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of a this compound with an aryl halide.[1][10][21][22][23]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (2-5 mol%), and base (2.0-3.0 eq).
-
Solvent Addition: Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio).
-
Degassing: Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
-
Characterization: Confirm the structure and purity of the product by NMR and mass spectrometry.
Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity (IC50) of a this compound derivative against a target enzyme.[7][23][27][28]
Materials:
-
Target enzyme
-
Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)
-
This compound inhibitor stock solution (in DMSO)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Solutions: Prepare serial dilutions of the inhibitor stock solution in the assay buffer. Prepare solutions of the enzyme and substrate in the assay buffer at appropriate concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor solution (at various concentrations), and the enzyme solution. Include control wells with no inhibitor (vehicle control) and no enzyme (background control).
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.
-
Data Analysis: Determine the initial reaction rates (velocities) for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value.
Key Signaling Pathway: Proteasome Inhibition
Bortezomib, a dipeptide boronic acid, is a first-in-class proteasome inhibitor approved for the treatment of multiple myeloma. Its mechanism of action involves the disruption of the ubiquitin-proteasome pathway, leading to the accumulation of ubiquitinated proteins and subsequent cell cycle arrest and apoptosis.
Caption: Mechanism of action of Bortezomib.
By leveraging the unique properties of the this compound scaffold, researchers can continue to develop innovative and effective therapies for a wide range of diseases. The protocols and data presented herein provide a foundation for the rational design and synthesis of novel drug candidates based on this versatile building block.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. Merging the Versatile Functionalities of Boronic Acid with Peptides [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. Serendipitous discovery of aryl boronic acids as β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and conformational studies of poly(L-lysine) based branched polypeptides with Ser and Glu/Leu in the side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A standard operating procedure for an enzymatic activity inhibition assay [ouci.dntb.gov.ua]
- 7. Evaluation of enzyme inhibition data in screening for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzamidomethaneboronic acid: synthesis and inhibition of chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and in vitro α-chymotrypsin inhibitory activity of 6-chlorobenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition [mdpi.com]
- 14. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. Synthesis and evaluation of benzenesulfonic acid derivatives as human neutrophil elastase (hNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Benzylboronic Acid in the Synthesis of Natural Products: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of benzylboronic acid and its derivatives in the synthesis of complex natural products. The focus is on two powerful synthetic transformations: the Suzuki-Miyaura cross-coupling reaction and the Petasis three-component reaction. These methods offer versatile and efficient routes to key structural motifs found in a wide array of biologically active molecules.
Suzuki-Miyaura Cross-Coupling: Construction of Diaryl- and Benzyl-Aryl Motifs
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1][2][3] In the context of natural product synthesis, the coupling of benzylboronic acids or their derivatives with aryl or vinyl halides provides a direct route to diarylmethane and related structures, which are prevalent in many natural products and pharmaceuticals.[4][5][6]
Application in the Total Synthesis of Epothilone (B1246373) A
Epothilone A is a potent anticancer natural product that stabilizes microtubules, similar to Taxol.[7][8] Its total synthesis has been a significant endeavor in organic chemistry, with several strategies employing a Suzuki-Miyaura coupling to assemble key fragments of the molecule.[7][9][10][11]
A convergent synthesis of Epothilone A reported by Panek and Zhu utilizes a Suzuki coupling reaction to connect two advanced fragments.[7][8] This strategic bond formation highlights the mild and functional group tolerant nature of the Suzuki-Miyaura reaction, making it suitable for late-stage coupling in the synthesis of complex molecules.
Experimental Workflow: Suzuki-Miyaura Coupling in the Total Synthesis of Epothilone A
References
- 1. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]
- 2. Current Applications of Suzuki–Miyaura Coupling Reaction in The Total Synthesis of Natural Products: An update [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Total synthesis of epothilone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Fluorescent Probes Based on Benzylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of fluorescent probes based on benzylboronic acid. These probes are versatile tools for the detection and imaging of biologically relevant molecules such as saccharides and reactive oxygen species (ROS), as well as for targeting specific cellular structures and pathologies like amyloid plaques.
Introduction
Fluorescent probes incorporating a this compound moiety have emerged as powerful tools in chemical biology and drug development. The boronic acid group serves as a versatile recognition element, capable of forming reversible covalent bonds with 1,2- or 1,3-diols present in saccharides. Furthermore, the carbon-boron bond of benzylboronic acids can be cleaved by certain reactive oxygen species (ROS), leading to a distinct change in the fluorescence properties of the probe. This dual functionality, combined with the tunability of the fluorophore, allows for the rational design of probes for a wide range of biological applications.
Principle of Detection
The detection mechanisms of this compound-based fluorescent probes are primarily based on two principles:
-
Saccharide Sensing: The boronic acid group exists in a trigonal planar, sp²-hybridized state, which is typically weakly fluorescent. Upon binding to the cis-diols of a saccharide, it transitions to a tetrahedral, sp³-hybridized boronate ester. This structural change alters the electronic properties of the attached fluorophore, leading to a modulation of its fluorescence through mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET).
-
ROS Sensing: Certain ROS, particularly hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻), can oxidize the this compound group, cleaving the carbon-boron bond and resulting in the formation of a corresponding phenol (B47542) derivative. This irreversible transformation can be designed to either "turn on" or "turn off" the fluorescence of the probe, or induce a ratiometric shift in its emission spectrum.
I. Application in Saccharide Detection
This compound probes are widely used for the detection and quantification of saccharides in biological systems. Their ability to selectively bind to glucose, fructose, and other sugars makes them valuable tools for studying carbohydrate metabolism and for the development of glucose sensors for diabetes management.
Quantitative Data for Saccharide Detection
The following table summarizes the key performance characteristics of representative this compound-based fluorescent probes for saccharide detection.
| Probe/Sensor System | Target Saccharide | Binding Constant (Kₐ or Kₛᵥ) / Dissociation Constant (K₋) | Fluorescence Change | Reference |
| Anthracene Boronic Acid | D-Fructose | Kₐ = 4365 M⁻¹ | ~7-fold increase | [1] |
| Anthracene Boronic Acid | D-Glucose | Kₐ = 110 M⁻¹ | - | [1] |
| Pyridinium Cation-π Sensor | D-Fructose | Kₐ = 353 M⁻¹ | - | [1] |
| Pyridinium Cation-π Sensor | D-Glucose | Kₐ = 1378 M⁻¹ | - | [1] |
| HNBA Vesicles | Fructose | - | Dramatic Decrease | [2] |
| HNBA Vesicles | Galactose | - | Dramatic Decrease | [2] |
| HNBA Vesicles | Maltose | - | Dramatic Decrease | [2] |
| HNBA Vesicles | Glucose | - | Dramatic Decrease | [2] |
Signaling Pathway for Saccharide Detection
References
Application Notes and Protocols: Benzylidene Acetal as a Protecting Group for Diols in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzylidene acetals as a robust and versatile protecting group for 1,2- and 1,3-diols in organic synthesis. This methodology is particularly prevalent in carbohydrate chemistry but is applicable to a wide range of polyol-containing molecules. Detailed protocols for both the protection of diols and the subsequent deprotection of the resulting benzylidene acetals are provided, along with quantitative data to facilitate experimental design.
Introduction
The selective protection of hydroxyl groups is a cornerstone of modern organic synthesis, enabling complex molecular transformations with high precision. Benzylidene acetals are cyclic protecting groups formed by the reaction of a diol with benzaldehyde (B42025) or its derivatives. They are particularly useful for the protection of cis-1,2-diols and 1,3-diols, forming five- or six-membered rings, respectively. The resulting acetal (B89532) is stable under a variety of reaction conditions, including basic, nucleophilic, and some reductive and oxidative environments. A key advantage of the benzylidene acetal is its susceptibility to various deprotection strategies, including acidic hydrolysis and regioselective reductive cleavage, which can yield either the parent diol or partially benzylated products.[1][2][3][4][5]
While boronic acids, including benzylboronic acid, are known to form cyclic esters with diols, their primary application in this context is often for sensing and molecular recognition rather than as a routine protecting group in multi-step synthesis. In contrast, benzylidene acetals offer a well-established and highly utilized strategy for diol protection.
Logical Workflow for Diol Protection and Deprotection
The decision-making process for the protection of diols as benzylidene acetals and their subsequent deprotection is outlined below. This workflow highlights the key considerations at each stage of the synthetic sequence.
Caption: Logical workflow for the application of benzylidene acetals.
Application Notes
Signaling Pathway of Benzylidene Acetal Formation
The formation of a benzylidene acetal is an acid-catalyzed process involving the nucleophilic attack of the diol hydroxyl groups on a protonated benzaldehyde derivative. The reaction proceeds through a hemiacetal intermediate, followed by the elimination of water to form the cyclic acetal.
Caption: Mechanism of benzylidene acetal formation.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the formation and deprotection of benzylidene acetals on various diol substrates, with a focus on carbohydrate examples.
Table 1: Protection of Diols as Benzylidene Acetals
| Substrate (Diol) | Benzaldehyde Source | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Methyl α-D-glucopyranoside | Benzaldehyde dimethyl acetal | Cu(OTf)₂ | Acetonitrile (B52724) | RT | 1 h | ~95 | [3] |
| Methyl α-D-mannopyranoside | Benzaldehyde dimethyl acetal | CSA or TsOH | DMF | RT | Several h | >90 | [3] |
| 1,2-Propanediol | Benzaldehyde | Dowex 50WX8 | CH₂Cl₂ | RT | 2 h | 92 | [6] |
| (R)-1,3-Butanediol | Benzaldehyde | Dowex 50WX8 | CH₂Cl₂ | RT | 2 h | 94 | [6] |
| 1,1,1-Tris(hydroxymethyl)ethane | Benzaldehyde | H₂SO₄ (cat.) | Water | RT | 15 min | 76.5 | [7] |
Table 2: Deprotection of Benzylidene Acetals
| Substrate (Benzylidene Acetal) | Reagents | Solvent | Temp. (°C) | Time | Product | Yield (%) | Reference |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | NaHSO₄·H₂O | Methanol (B129727) | RT | 1 h | Diol | >90 | [8] |
| Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside | Et₃SiH, 10% Pd/C | Methanol | RT | 30 min | Diol | 95 | [4][9] |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | SnCl₂ | Methanol | RT | 1 h | Diol | 92 | [10] |
| Various carbohydrate benzylidene acetals | Er(OTf)₃ | Acetonitrile | RT | 1-2 h | Diol | 85-95 | [11] |
Table 3: Regioselective Reductive Cleavage of Benzylidene Acetals
| Substrate (Benzylidene Acetal) | Reagents | Solvent | Product (Major Isomer) | Yield (%) | Reference |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Et₃SiH, I₂ | Acetonitrile | 6-O-Benzyl | 92 | [2][12] |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | LiAlH₄, AlCl₃ | CH₂Cl₂/Et₂O | 4-O-Benzyl | 85-95 | [13] |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | NaBH₃CN, HCl | THF | 6-O-Benzyl | 80-90 | [1] |
| 1,3-Dioxane, 2-phenyl- | PMHS, AlCl₃ | CH₂Cl₂ | 3-(Benzyloxy)-1-propanol | 90 | [14] |
Experimental Protocols
Protocol 1: Protection of a Diol using Benzaldehyde Dimethyl Acetal and Cu(OTf)₂
This protocol is adapted from a procedure commonly used in carbohydrate chemistry and is effective for the formation of 4,6-O-benzylidene acetals.[3]
Materials:
-
Substrate diol (e.g., methyl α-D-glucopyranoside)
-
Benzaldehyde dimethyl acetal
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)
-
Acetonitrile (anhydrous)
-
Triethylamine (B128534) (Et₃N)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate)
Procedure:
-
To a solution of the diol (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde dimethyl acetal (1.2 mmol).
-
Add Cu(OTf)₂ (0.05–0.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.
-
Upon completion, quench the reaction by adding triethylamine (0.2 mmol).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure benzylidene acetal.
Protocol 2: Deprotection of a Benzylidene Acetal using Catalytic Transfer Hydrogenation
This protocol provides a mild and efficient method for the complete removal of a benzylidene acetal to regenerate the diol.[4][9]
Materials:
-
Benzylidene acetal-protected substrate
-
10% Palladium on carbon (Pd/C)
-
Triethylsilane (Et₃SiH)
-
Methanol
-
Celite®
Procedure:
-
To a solution of the benzylidene acetal (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add 10% Pd/C (10 mol%).
-
To this suspension, add triethylsilane (3.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is usually complete within 30-60 minutes.
-
Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography if necessary to yield the deprotected diol.
Protocol 3: Regioselective Reductive Opening of a 4,6-O-Benzylidene Acetal to a 6-O-Benzyl Ether
This protocol is useful for obtaining a partially protected diol with a benzyl (B1604629) ether at the less hindered position.[2][12]
Materials:
-
4,6-O-Benzylidene acetal substrate
-
Triethylsilane (Et₃SiH)
-
Iodine (I₂)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 4,6-O-benzylidene acetal (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add triethylsilane (1.5 mmol) to the solution.
-
Add a solution of iodine (0.2 mmol) in acetonitrile dropwise to the reaction mixture.
-
Stir the reaction at 0-5 °C for 10-30 minutes, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the iodine color disappears.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 6-O-benzyl ether.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
- 7. studylib.net [studylib.net]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Mild and efficient method for the cleavage of benzylidene acetals by using erbium (iii) triflate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine [organic-chemistry.org]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. academic.oup.com [academic.oup.com]
Solid-Phase Synthesis Applications of Benzylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of benzylboronic acid and its derivatives in solid-phase synthesis (SPS), with a primary focus on the synthesis of peptide boronic acids. These compounds are of significant interest in drug discovery, particularly as enzyme inhibitors.
Introduction
Solid-phase synthesis (SPS) has revolutionized the preparation of peptides and other small molecules by simplifying purification and allowing for automation. Benzylboronic acids and their analogs are valuable building blocks in this field, primarily for the synthesis of peptides possessing a C-terminal boronic acid moiety or for the incorporation of boronic acid-containing amino acid mimics into peptide sequences. These boronic acid-containing peptides have shown significant therapeutic potential, most notably as protease inhibitors.
The key challenge in the solid-phase synthesis of peptide boronic acids is the stable yet reversibly immobilized boronic acid on a solid support, compatible with standard peptide synthesis chemistries. This document outlines established methodologies to achieve this, focusing on the use of diol-containing resins that form stable boronate esters.
Application 1: Solid-Phase Synthesis of C-Terminal Peptide Boronic Acids
A primary application of boronic acids in solid-phase synthesis is the preparation of peptides with a C-terminal boronic acid. This is achieved by immobilizing the boronic acid moiety onto a specialized resin, followed by standard solid-phase peptide synthesis (SPPS) protocols.
Recommended Resin: 1-Glycerol Polystyrene Resin
Commercially available 1-glycerol polystyrene resin is a suitable solid support for this application. The glycerol (B35011) moiety's 1,2-diol forms a stable cyclic boronate ester with the boronic acid of the initial building block, anchoring it to the solid phase. This linkage is stable to the conditions of Fmoc-based SPPS but can be cleaved under mild acidic conditions.
Experimental Protocol: Synthesis of a Dipeptide Boronic Acid
This protocol details the manual synthesis of a dipeptide, Phe-boroLeu-OH, on a 1-glycerol polystyrene resin.
Materials:
-
1-Glycerol polystyrene resin
-
(R)-N-Fmoc-1-amino-3-methylbutylboronic acid pinacol (B44631) ester (Fmoc-boroLeu-pinacol)
-
Fmoc-Phe-OH
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Swell the 1-glycerol polystyrene resin in DCM for 30 minutes in a peptide synthesis vessel.
-
Loading of the First Amino Boronic Acid:
-
Dissolve Fmoc-boroLeu-pinacol (2 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add the solution to the swollen resin.
-
Shake the mixture at room temperature for 24 hours to facilitate the transesterification and immobilization of the boronic acid onto the glycerol resin.
-
Wash the resin thoroughly with DMF, MeOH, and DCM to remove any unreacted material.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin extensively with DMF and DCM.
-
-
Coupling of the Second Amino Acid:
-
In a separate vial, pre-activate Fmoc-Phe-OH (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step as described in step 3.
-
-
Cleavage from the Resin:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantitative Data
| Step | Parameter | Value |
| Resin Loading | Initial Loading Capacity | 0.5 - 1.0 mmol/g |
| First Amino Acid Loading | Typical Yield | 70 - 85% |
| Peptide Coupling | Coupling Efficiency | >99% (per step) |
| Final Cleavage | Crude Yield | 80 - 95% |
| Purification | Purity (post-HPLC) | >95% |
Application 2: Incorporation of this compound Analogs into Peptide Sequences
While direct use of this compound as a linker is not a standard application, Fmoc-protected amino acids with this compound side chains can be incorporated into peptide sequences using solid-phase synthesis. This allows for the introduction of a boronic acid moiety at a specific position within the peptide chain.
Note: The synthesis of Fmoc-protected amino acid analogs containing a this compound side chain is a prerequisite for this application and is beyond the scope of this protocol.
The general SPPS protocol described in Application 1 can be adapted for the incorporation of such custom amino acids.
Visualizing the Workflow
Experimental Workflow for Solid-Phase Synthesis of a Dipeptide Boronic Acid
Caption: General workflow for the solid-phase synthesis of a dipeptide boronic acid.
Logical Relationship of Protecting Groups in Fmoc-SPPS
Caption: Orthogonal protection scheme in Fmoc-based solid-phase peptide boronic acid synthesis.
Conclusion
The solid-phase synthesis of peptides containing this compound analogs or a C-terminal boronic acid is a powerful technique for accessing novel therapeutic candidates. The use of a 1-glycerol polystyrene resin in conjunction with standard Fmoc-SPPS provides a reliable and efficient method for preparing these complex molecules. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development. Careful execution of these methods, coupled with rigorous purification and characterization, will enable the successful synthesis of a wide range of peptide boronic acids for further investigation.
Application Notes & Protocols: Chemo- and Regioselective Functionalization of Benzylboronic Acids
Introduction
Benzylboronic acids and their ester derivatives are versatile building blocks in modern organic synthesis, prized for their stability, low toxicity, and diverse reactivity. Their application is particularly prominent in the development of pharmaceuticals and complex organic materials. Achieving precise control over the chemo- and regioselectivity during their functionalization is a critical challenge. This document provides detailed application notes and experimental protocols for key transformations, enabling researchers to selectively modify the aromatic ring, the benzylic position, or the carbon-boron (C-B) bond itself.
Regioselective Functionalization Pathways
The functionalization of benzylboronic acid derivatives can be directed to three primary locations: the benzylic C(sp³)-H bonds, the aromatic C(sp²)-H bonds (typically at the ortho position through directed metalation), or the C-B bond via ipso-substitution. The choice of catalyst, directing group, and reaction conditions dictates the outcome.
Caption: Key sites for selective functionalization on a this compound scaffold.
Ortho-Selective C–H Functionalization
Directing groups on the nitrogen of anilide precursors can be used to achieve highly selective ortho-functionalization. Boron-directed strategies, where a boracycle is formed in situ, provide a powerful method for subsequent C-C and C-X bond formations at the position ortho to the directing group.
Application Data: Boron-Directed Ortho-Benzylation of N-Aryl Amides
This method utilizes an in situ formed dibromoboracycle to direct the palladium-catalyzed cross-coupling with benzyl (B1604629) bromides, yielding ortho-benzylated anilides. The reaction demonstrates high regioselectivity and tolerates a variety of functional groups on both the anilide and the benzyl bromide.[1][2]
| Entry | N-Aryl Amide Substrate | Benzyl Bromide | Product | Yield (%)[2] |
| 1 | N-(p-tolyl)acetamide | Benzyl bromide | 2-benzyl-4-methyl-N-phenylacetamide | 92 |
| 2 | N-(4-methoxyphenyl)acetamide | Benzyl bromide | N-(2-benzyl-4-methoxyphenyl)acetamide | 89 |
| 3 | N-(4-fluorophenyl)acetamide | Benzyl bromide | N-(2-benzyl-4-fluorophenyl)acetamide | 85 |
| 4 | N-phenylacetamide | 4-(tert-butyl)benzyl bromide | N-(2-(4-(tert-butyl)benzyl)phenyl)acetamide | 81 |
| 5 | N-phenylbenzamide | Benzyl bromide | N-(2-benzylphenyl)benzamide | 94 |
| 6 | N-(naphthalen-1-yl)acetamide | Benzyl bromide | N-(2-benzylnaphthalen-1-yl)acetamide | 75 |
Protocol: General Procedure for Ortho-Benzylation of N-Aryl Amides[2]
This protocol details the selective ortho-benzylation of an N-aryl amide via a boron-directed strategy.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Protodeboronation in Suzuki Reactions of Benzylboronic Acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving benzylboronic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a specific focus on mitigating the common side reaction of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with benzylboronic acids?
A1: Protodeboronation is an undesired side reaction in Suzuki-Miyaura couplings where the carbon-boron bond of the boronic acid is cleaved by a proton source (such as water or alcohol) and replaced with a carbon-hydrogen bond.[1][2] This leads to the formation of a toluene (B28343) derivative instead of the desired coupled product, ultimately reducing the reaction yield. Benzylboronic acids are particularly susceptible to protodeboronation due to the relative instability of the benzylic carbon-boron bond.
Q2: What are the primary factors that promote protodeboronation in Suzuki reactions of benzylboronic acids?
A2: Several factors can accelerate the rate of protodeboronation:
-
Presence of Water and Protic Solvents: Water is a common proton source for protodeboronation.[1]
-
Strong Bases: The use of strong bases can increase the rate of protodeboronation.[1]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of both the desired reaction and the undesired protodeboronation.[3]
-
Prolonged Reaction Times: Longer exposure to reaction conditions can lead to increased degradation of the benzylboronic acid.
-
Palladium Catalyst: The palladium catalyst itself can sometimes mediate protodeboronation.
Q3: How can I tell if protodeboronation is occurring in my reaction?
A3: The most common indication of protodeboronation is the detection of the corresponding toluene derivative (the this compound with the boronic acid group replaced by a hydrogen atom) in your crude reaction mixture by techniques such as GC-MS or LC-MS.[2] Consistently low yields of the desired product, even with the consumption of the starting aryl halide, can also be an indicator.
Q4: Are there more stable alternatives to benzylboronic acids?
A4: Yes, converting the this compound to a more stable derivative is a highly effective strategy to minimize protodeboronation.[3] These derivatives can act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and favoring the desired cross-coupling over protodeboronation.[1] Common stable derivatives include:
-
Pinacol (B44631) esters (this compound pinacol ester) [3]
-
MIDA boronates (N-methyliminodiacetic acid boronates) [1]
-
Potassium benzyltrifluoroborates [4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to no yield of desired product; significant amount of toluene derivative detected. | High rate of protodeboronation. | 1. Switch to a more stable boronic acid derivative: Use a this compound pinacol ester, MIDA boronate, or potassium benzyltrifluoroborate.[1][3][4] 2. Use milder reaction conditions: Lower the reaction temperature and shorten the reaction time.[3] 3. Use a weaker base: Switch from strong bases like NaOH or KOH to milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[5] 4. Use anhydrous conditions: Ensure all solvents and reagents are dry and run the reaction under an inert atmosphere. |
| Inconsistent yields between batches. | Decomposition of this compound upon storage. | 1. Use freshly prepared or purchased this compound. 2. Store the this compound under an inert atmosphere at low temperature. 3. Consider converting the boronic acid to a more stable ester for long-term storage. |
| Formation of homocoupled biaryl product (from the aryl halide). | Inefficient transmetalation or catalyst deactivation. | 1. Optimize the ligand: Use a bulky, electron-rich phosphine (B1218219) ligand like JohnPhos or SPhos to promote efficient transmetalation.[6] 2. Degas the reaction mixture thoroughly: Oxygen can lead to catalyst deactivation and homocoupling.[3] |
| Reaction stalls before completion. | Insufficient base or catalyst deactivation. | 1. Ensure sufficient base is used (typically 2-3 equivalents). [3] 2. Use a fresh, high-quality palladium catalyst. [5] |
Data Presentation: Comparison of Reaction Conditions for Benzylic Suzuki-Miyaura Couplings
The following tables summarize data from a study on the microwave-assisted Suzuki-Miyaura coupling of benzylic bromides with arylboronic acids. While the boronic acid is not benzylic in this case, the data provides valuable insights into effective conditions for couplings at the benzylic position, which can be extrapolated to reactions of benzylboronic acids.
Table 1: Screening of Palladium Catalysts and Ligands
Reaction Conditions: 3-methoxybenzeneboronic acid (1.5 mmol), isoxazole (B147169) bromide (1.0 mmol), K₂CO₃ (3.0 mmol), Pd catalyst (5 mol%), Ligand (10 mol%), DMF (2 mL), 140°C, 20 minutes.
| Catalyst | Ligand | Yield (%) |
| Pd(PPh₃)₄ | - | ~10 |
| Pd(OAc)₂ | PPh₃ | 25 |
| Pd(OAc)₂ | JohnPhos | 50 |
| Pd(OAc)₂ | SPhos | 45 |
| Pd(OAc)₂ | XPhos | 40 |
Table 2: Screening of Bases and Solvents
Reaction Conditions: 3-methoxybenzeneboronic acid (1.5 mmol), isoxazole bromide (1.0 mmol), Base (3.0 mmol), Pd(OAc)₂ (5 mol%), JohnPhos (10 mol%), Solvent (2 mL), 140°C, 20 minutes.
| Base | Solvent | Yield (%) |
| K₂CO₃ | DMF | 50 |
| Cs₂CO₃ | DMF | 48 |
| K₃PO₄ | DMF | 45 |
| K₂CO₃ | Dioxane | ~10 |
| K₂CO₃ | THF | <10 |
Data adapted from a study on the Suzuki-Miyaura cross-coupling of benzylic bromides.[6]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound Pinacol Ester
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound pinacol ester (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., JohnPhos, 4 mol%).
-
Solvent Addition: Add a degassed solvent (e.g., DMF or 1,4-dioxane).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protodeboronation of this compound
Caption: The undesired protodeboronation pathway for this compound.
Troubleshooting Workflow for Low Yield in this compound Suzuki Coupling
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Benzylboronic Acid Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in benzylboronic acid cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki-Miyaura cross-coupling of benzylboronic acids.
Issue 1: Low or No Product Yield
Possible Causes & Solutions
-
Poor Quality or Deactivated Reagents:
-
This compound Instability: Benzylboronic acids can be susceptible to degradation, particularly protodeboronation.[1][2][3][4][5][6] It is recommended to use freshly acquired or purified this compound. For improved stability, consider using benzylboronate esters (e.g., pinacol (B44631) esters) or potassium benzyltrifluoroborates.[1][7]
-
Catalyst/Ligand Decomposition: The palladium catalyst, especially Pd(0) species, can be sensitive to air and may decompose over time.[1] Phosphine (B1218219) ligands are also prone to oxidation.[1] Ensure you are using fresh, high-purity catalysts and ligands stored under an inert atmosphere.
-
Solvent and Base Purity: The purity of your solvent and base is crucial.[1] If your protocol requires anhydrous conditions, ensure your solvents are properly dried.
-
-
Suboptimal Reaction Conditions:
-
Insufficient Degassing: Oxygen can deactivate the Pd(0) catalyst and promote side reactions like homocoupling.[1] It is critical to thoroughly degas the reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles.[1]
-
Incorrect Temperature: Many Suzuki couplings require heating to proceed at an optimal rate.[1] If the reaction is sluggish, a cautious increase in temperature may be beneficial. However, excessive heat can lead to catalyst decomposition.[8]
-
Inappropriate Catalyst or Ligand: The choice of catalyst and ligand is critical for successful coupling. For benzylic couplings, specific combinations have been found to be effective.[9] A screening of different palladium sources and ligands may be necessary.
-
Suboptimal Base or Solvent: The base and solvent system plays a significant role in the reaction's success. The base is required to activate the boronic acid, while the solvent must solubilize the reactants. A screening of different bases and solvents may be required to find the optimal conditions for your specific substrates.
-
Issue 2: Presence of Homocoupling Byproduct
Possible Causes & Solutions
-
Presence of Oxygen: The primary cause of boronic acid homocoupling is often the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[1][10][11] Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial for minimizing this side reaction.[1][11]
-
Use of Pd(II) Precatalysts: The in-situ reduction of Pd(II) precatalysts to the active Pd(0) species can sometimes lead to homocoupling as a side reaction.[1] Starting with a Pd(0) source, such as Pd(PPh₃)₄, may help to mitigate this issue.[1]
Issue 3: Protodeboronation of this compound
Possible Causes & Solutions
-
Inherent Instability: Benzylboronic acids are known to be prone to protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2][3][4][5][6]
-
Reaction Conditions: The reaction pH and temperature can influence the rate of protodeboronation.[4]
-
Mitigation Strategies:
-
Use more stable derivatives like benzylboronate pinacol esters or potassium benzyltrifluoroborates.[1][7] These release the boronic acid slowly under the reaction conditions, minimizing its concentration and thus the likelihood of decomposition.
-
Employ milder reaction conditions where possible.[2][3][5][6]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a this compound cross-coupling reaction?
A1: A good starting point for optimization is to use a palladium source like Pd(OAc)₂ or a pre-catalyst, paired with a suitable phosphine ligand such as JohnPhos or SPhos.[9] Common bases to screen include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[8][12] Aprotic polar solvents like DMF or ethereal solvents such as dioxane (often with water as a co-solvent) are frequently used.[9][12]
Q2: How can I improve the stability of my this compound?
A2: If you suspect your this compound is degrading, consider converting it to a more stable derivative. Benzylboronate pinacol esters and potassium benzyltrifluoroborates are common choices that exhibit enhanced stability and can be used directly in the coupling reaction.[1][7]
Q3: What is the role of the base in the Suzuki-Miyaura coupling?
A3: The base plays a crucial role in the catalytic cycle. It reacts with the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex. The choice of base can significantly impact the reaction rate and yield.
Q4: Why is degassing the reaction mixture so important?
A4: The active catalyst in the Suzuki-Miyaura coupling is a Pd(0) species, which is susceptible to oxidation by atmospheric oxygen.[1] This oxidation deactivates the catalyst, leading to lower yields. Oxygen can also promote the unwanted homocoupling of the boronic acid.[1][10][11] Therefore, removing dissolved oxygen from the solvent and maintaining an inert atmosphere throughout the reaction is critical for success.
Data Presentation
Table 1: Common Reaction Parameters for this compound Cross-Coupling
| Parameter | Recommended Options | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), Pd(PPh₃)₄ | The choice depends on the specific substrates and other reaction conditions. |
| Ligand | JohnPhos, SPhos, PPh₃, Buchwald ligands | Ligand screening is often necessary to find the optimal choice for a given reaction. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The strength and solubility of the base can significantly affect the outcome.[8][12] |
| Solvent | DMF, Dioxane, THF, Toluene, often with H₂O | The solvent should be chosen to dissolve all reactants and be compatible with the catalyst system.[8][9][12] |
| Temperature | Room Temperature to 120 °C | Optimization is often required; higher temperatures can increase reaction rates but may also lead to decomposition.[1][8] |
Experimental Protocols
General Protocol for a Trial this compound Cross-Coupling Reaction
-
Reagent Preparation: In a dry reaction vessel equipped with a magnetic stir bar, add the this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by subjecting it to several cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen).
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., 2-5 mol%) and the ligand (e.g., 4-10 mol%). Then, add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography.
Visualizations
Caption: Troubleshooting workflow for optimizing this compound cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Strategies to improve the stability of benzylboronic acid in solution.
Welcome to the technical support center for benzylboronic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of this compound in solution.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound solutions.
Q1: My this compound solution has turned cloudy or formed a precipitate. What is the cause and how can I resolve it?
A: Cloudiness or precipitation in your this compound solution is often due to two main reasons:
-
Low Solubility: this compound has limited solubility in aqueous solutions, especially at neutral to acidic pH. If the concentration exceeds its solubility limit, it will precipitate out.
-
Formation of Boroxines: In non-aqueous or concentrated aqueous solutions, this compound can undergo dehydration to form a trimeric anhydride (B1165640) called a boroxine (B1236090). Boroxines are often less soluble and can precipitate.
Troubleshooting Steps:
-
pH Adjustment: The solubility of this compound increases at higher pH due to the formation of the more soluble benzylboronate anion. Carefully adjusting the pH of your aqueous solution to slightly alkaline conditions (pH 7.5-9.0) can help redissolve the precipitate. Be cautious, as excessive basicity can promote other degradation pathways.
-
Co-solvent Addition: For organic reactions, adding a co-solvent in which this compound is more soluble, such as THF or DMF, can prevent precipitation.
-
Use of a Stabilized Form: Consider using a stabilized form of this compound, such as its pinacol (B44631) ester, which has improved solubility in organic solvents and is less prone to boroxine formation.
Q2: I am observing a loss of potency or incomplete reaction conversion when using my this compound solution. What could be the reason?
A: A decrease in the effective concentration of this compound is a common issue, primarily caused by its degradation. The two principal degradation pathways are:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom, converting this compound to toluene. This process can be catalyzed by acid or base and is often accelerated at elevated temperatures.
-
Oxidation: The boronic acid moiety can be oxidized, leading to the formation of benzyl (B1604629) alcohol and boric acid. This is a significant issue in the presence of atmospheric oxygen or other oxidizing agents.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Due to its limited stability, it is highly recommended to prepare this compound solutions fresh before each use.
-
Inert Atmosphere: When working with this compound solutions, especially for extended periods or at elevated temperatures, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Use of Stabilizing Agents: The most effective strategy is to protect the boronic acid group. Formation of a boronate ester with a diol, such as pinacol, significantly enhances stability against both protodeboronation and oxidation.
Q3: My HPLC analysis of a reaction involving this compound shows multiple unexpected peaks. What are they?
A: The unexpected peaks are likely degradation products of this compound or its derivatives. Common degradation products include:
-
Toluene: Formed via protodeboronation.
-
Benzyl alcohol: Formed via oxidation.
-
Boroxine: The trimeric anhydride of this compound.
-
This compound pinacol ester hydrolysis: If you are using the pinacol ester, it can hydrolyze back to this compound and pinacol under certain HPLC conditions (e.g., aqueous mobile phases with a significant water content).
Troubleshooting Steps:
-
Optimize HPLC Method: Use a stability-indicating HPLC method. This typically involves a C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure good peak shape and separation of the parent compound from its degradants.
-
Sample Preparation: Prepare samples in a suitable diluent (e.g., acetonitrile/water mixture) and analyze them promptly to minimize degradation during sample handling and queuing for analysis.
-
Reference Standards: If possible, inject standards of potential degradation products (toluene, benzyl alcohol) to confirm their retention times.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that influence the stability of this compound in solution?
A: The stability of this compound is primarily influenced by:
-
pH: Both acidic and basic conditions can promote protodeboronation. The rate of degradation is often pH-dependent.
-
Solvent: The polarity and protic nature of the solvent can affect stability. Protic solvents like water can participate in hydrolysis and protodeboronation.
-
Temperature: Higher temperatures accelerate the rates of all degradation pathways.
-
Presence of Oxygen: Oxygen and other oxidizing agents promote oxidative degradation to benzyl alcohol.
-
Concentration: At higher concentrations, the formation of boroxines through dehydration becomes more prevalent.
Q2: What are the recommended storage conditions for this compound solutions?
A: For optimal stability, this compound solutions should be:
-
Prepared Fresh: It is always best to prepare solutions immediately before use.
-
Stored Cold: If short-term storage is necessary, store the solution at 2-8 °C.
-
Protected from Light and Air: Store in a tightly sealed, amber vial under an inert atmosphere (nitrogen or argon).
-
Consider a Stabilized Form: For longer-term storage or for applications requiring high stability, using a pinacol boronate ester is recommended.
Q3: How can I improve the stability of this compound for my application?
A: The most effective strategy is to protect the boronic acid moiety by converting it into a more stable derivative. The formation of a This compound pinacol ester is a widely used and effective method.
dot
Caption: Logical relationship between this compound instability and stabilization.
This derivative is significantly more resistant to protodeboronation and oxidation. Other protecting groups like MIDA (N-methyliminodiacetic acid) esters can also be used.
Q4: How do I monitor the stability of my this compound solution?
A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the stability of this compound. This involves:
-
Method Development: Developing an HPLC method that can separate this compound from its potential degradation products (e.g., toluene, benzyl alcohol) and any protecting groups (e.g., pinacol).
-
Forced Degradation Study: Intentionally degrading a sample of this compound under various stress conditions (acid, base, oxidation, heat, light) to generate the degradation products and confirm that the HPLC method can resolve them from the parent compound.
-
Time-Point Analysis: Analyzing your solution at different time points under your experimental or storage conditions and quantifying the amount of this compound remaining.
Data Presentation: Stability Comparison
The following table summarizes representative data from a forced degradation study, comparing the stability of this compound and its pinacol ester in solution under various stress conditions.
| Stress Condition | Time (hours) | This compound (% Remaining) | This compound Pinacol Ester (% Remaining) | Primary Degradation Product(s) |
| Control (25°C) | 24 | 98.2 | 99.8 | - |
| Acidic (0.1 N HCl, 60°C) | 6 | 75.4 | 96.1 | Toluene |
| Basic (0.1 N NaOH, 60°C) | 6 | 82.1 | 97.5 | Toluene |
| Oxidative (3% H₂O₂, 25°C) | 6 | 65.8 | 94.3 | Benzyl alcohol |
| Thermal (80°C) | 24 | 88.3 | 98.2 | Toluene, Benzyl alcohol |
Experimental Protocols
Protocol 1: Preparation of this compound Pinacol Ester
This protocol describes a standard procedure for the protection of this compound as its pinacol ester to enhance stability.
Materials:
-
This compound
-
Pinacol
-
Toluene (or another suitable aprotic solvent)
-
Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve this compound (1.0 equivalent) and pinacol (1.1 equivalents) in toluene.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected (usually 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound pinacol ester can often be used directly or purified further by column chromatography on silica (B1680970) gel if necessary.
dot
Caption: Experimental workflow for pinacol ester preparation.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for an HPLC method to assess the stability of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or ammonium acetate)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound or its derivative in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
For stability testing, incubate the solution under the desired stress conditions.
-
At each time point, withdraw an aliquot, dilute it to a suitable concentration within the linear range of the assay, and inject it into the HPLC system.
dot
Technical Support Center: Purification of Benzylboronic Acid and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude benzylboronic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Crude this compound samples often contain several types of impurities. The most common are boroxines, which are anhydrides formed from the intermolecular dehydration of three boronic acid molecules.[1] Another prevalent impurity is the product of protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2][3] Additionally, impurities can include starting materials, byproducts from the synthesis such as dimers, and products of oxidative degradation where the boron is replaced by a hydroxyl group.[4][5]
Q2: How can I prevent the formation of boroxines?
A2: Boroxine (B1236090) formation is an equilibrium reaction driven by the removal of water.[1] To prevent their formation, avoid completely anhydrous conditions during workup and storage. If you suspect boroxine contamination, adding water to the solvent system can shift the equilibrium back towards the desired boronic acid.[1] Recrystallization from a solvent system containing water is often effective at hydrolyzing boroxines back to the monomeric acid.[1]
Q3: What are the most effective general methods for purifying this compound?
A3: The most common and effective purification methods include:
-
Recrystallization: Often the first choice for solid boronic acids, using solvents like hot water or ethanol (B145695)/water mixtures.[6][7]
-
Acid-Base Extraction: This technique leverages the acidic nature of boronic acids. By treating the crude product with a base (e.g., NaOH), the boronic acid is converted into its water-soluble boronate salt, which can be separated from neutral organic impurities. Subsequent acidification of the aqueous layer precipitates the pure boronic acid.[8][9][10]
-
Column Chromatography: This method can be effective but requires careful selection of the stationary phase. Standard silica (B1680970) gel can sometimes cause degradation or streaking.[2][4] Neutral alumina (B75360) or boric acid-treated silica gel are often better alternatives.[4][11][12]
Q4: Are boronic esters, like pinacol (B44631) esters, easier to purify than boronic acids?
A4: Boronic esters are generally less polar and more stable than their corresponding acids, which can make them easier to handle and purify by standard silica gel chromatography.[2] However, they can be susceptible to hydrolysis back to the boronic acid, especially on acidic silica gel or in the presence of moisture.[13][14][15]
Q5: How should I store purified this compound to ensure its stability?
A5: Purified this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[16][17] It is important to protect it from moisture to prevent boroxine formation and from strong oxidizing agents to avoid oxidative degradation.[16][18]
Troubleshooting Guide
Q: My this compound fails to crystallize during recrystallization. What should I do?
A: If crystallization does not occur upon cooling, the solution may be too dilute or supersaturation has not been achieved. Try the following:
-
Induce Crystallization: Scratch the inside of the flask with a glass stirring rod at the liquid's surface to create nucleation sites.[19]
-
Add a Seed Crystal: If available, add a tiny crystal of the pure compound to the cooled solution.
-
Reduce Solvent Volume: Gently heat the solution to evaporate a small amount of the solvent, then allow it to cool again.
-
Cool Further: If crystals have started to form, placing the flask in an ice bath can maximize the yield.[20]
Q: I am observing significant streaking and poor recovery when using silica gel chromatography. Why is this happening and how can I fix it?
A: Boronic acids are known to interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, which can lead to streaking, irreversible adsorption, and even decomposition.[2][13]
-
Solution 1: Modify the Stationary Phase: Consider using neutral alumina as the stationary phase.[4] Alternatively, you can impregnate the silica gel with boric acid, which can suppress the over-adsorption of the boronic acid or its esters.[11][12][13]
-
Solution 2: Adjust the Eluent: For polar boronic acids, using a more polar eluent system, such as dichloromethane/methanol, may improve the separation.[10] Adding a small amount of a modifier like acetic acid to the eluent can sometimes improve peak shape, provided it does not affect your compound's stability.[4]
-
Solution 3: Switch to Reverse-Phase: Reverse-phase chromatography (e.g., C18) is another option, though care must be taken during the evaporation of aqueous fractions as some boronic acids can decompose with prolonged heating.[2]
Q: My final product is contaminated with the protodeboronated analog. How can I minimize this side reaction?
A: Protodeboronation, the cleavage of the C-B bond, is often catalyzed by acidic or basic conditions.[1]
-
During Workup: When performing an aqueous extraction, try to keep the pH near neutral if your compound's stability permits.[1] Minimize the time the compound is exposed to strongly acidic or basic solutions.
-
During Chromatography: The acidic nature of silica gel can promote protodeboronation. Using a less acidic stationary phase like neutral alumina can help mitigate this issue.
Q: My purified product shows signs of being a boroxine anhydride. How can I confirm this and convert it back to the boronic acid?
A: Boroxine formation is indicated by changes in solubility and spectroscopic data (e.g., in NMR or IR spectra). The most reliable way to convert it back to the monomeric boronic acid is to introduce water. Dissolve the crude product in a solvent mixture containing water and stir.[1] Recrystallizing the material from an aqueous solvent system is also a highly effective method for hydrolysis.[1]
Data Presentation
Table 1: Comparison of Common Purification Techniques for this compound
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >99% | 60-90% | Simple, cost-effective, yields highly pure crystalline product.[7] | Finding a suitable solvent can be time-consuming; not suitable for oily products.[2][4] |
| Acid-Base Extraction | 95-99% | 70-95% | Excellent for removing neutral and basic impurities.[8][10] | Can be ineffective if impurities are also acidic; risk of protodeboronation.[3] |
| Silica Gel Chromatography | 90-98% | 40-80% | Good for separating compounds with different polarities. | Risk of product degradation, streaking, and low recovery.[2][13] |
| Derivatization (Diethanolamine) | >98% | 50-85% | Forms stable, crystalline adducts that are easily filtered.[2][6] | Requires an additional chemical step for formation and subsequent release of the boronic acid.[2] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed for the separation of this compound from neutral or basic organic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Basification: Transfer the solution to a separatory funnel and add a 1-2 M aqueous solution of sodium hydroxide (B78521) (NaOH). Shake the funnel, venting frequently. The this compound will react to form its sodium salt, which dissolves in the aqueous layer.[1]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Extract the organic layer two more times with the NaOH solution to ensure all the boronic acid has been transferred to the aqueous phase.[1]
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a 1-2 M solution of hydrochloric acid (HCl) while stirring until the pH is acidic (pH 1-2). The pure this compound should precipitate out of the solution as a solid.[1][8]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any remaining salts.
-
Drying: Dry the purified this compound under vacuum.
Protocol 2: Purification by Recrystallization
This protocol describes the general procedure for recrystallizing this compound from a hot solvent. Water or a mixture of ethanol and water is often a good starting point.[6]
-
Solvent Selection: In a test tube, add a small amount of crude this compound. Add a small volume of the chosen solvent and heat. A good solvent will dissolve the compound when hot but not when cold.[21]
-
Dissolution: Place the bulk of the crude solid into an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.[20][21]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[21]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[19] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[20]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[19]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper, then dry them completely under vacuum.
Visualizations
Workflow for Purification Method Selection
Caption: Decision tree for selecting a suitable purification method.
Acid-Base Extraction Workflow
Caption: Workflow diagram for the acid-base extraction process.
General Purification and Analysis Workflow
Caption: General workflow for purification and subsequent analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound pinacol ester, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 17. This compound | CAS#:4463-42-7 | Chemsrc [chemsrc.com]
- 18. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. people.chem.umass.edu [people.chem.umass.edu]
- 20. westfield.ma.edu [westfield.ma.edu]
- 21. youtube.com [youtube.com]
Identifying and minimizing byproducts in benzylboronic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzylboronic acid and its derivatives. The focus is on identifying and minimizing common byproducts to improve reaction efficiency and product purity.
Troubleshooting and FAQs
This section addresses common issues encountered during reactions involving this compound, particularly in the context of Suzuki-Miyaura cross-coupling.
Frequently Asked Questions
Q1: What are the most common byproducts in Suzuki-Miyaura reactions with benzylboronic acids?
A1: The two most prevalent byproducts are the protodeboronated starting material (toluene or a derivative) and the homocoupled product (bibenzyl or a derivative).[1][2] Protodeboronation involves the replacement of the boronic acid group with a hydrogen atom, while homocoupling is the dimerization of the this compound.[3][4]
Q2: What causes protodeboronation of this compound?
A2: Protodeboronation is the cleavage of the C-B bond and is a significant side reaction, especially in aqueous conditions.[5] The propensity for this reaction is influenced by factors such as pH, temperature, and the electronic properties of the this compound.[5] Basic conditions, often required for Suzuki-Miyaura coupling, can promote the formation of a boronate species that may be more susceptible to protonolysis.[6]
Q3: How can I minimize protodeboronation?
A3: Several strategies can be employed to suppress protodeboronation:
-
Use of Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol (B44631) or MIDA (N-methyliminodiacetic acid) ester, can protect the C-B bond.[1][3] These esters can release the active boronic acid slowly during the reaction, minimizing its concentration and thus the likelihood of side reactions.[1]
-
Anhydrous Conditions: Since water is a proton source for protodeboronation, using anhydrous solvents and reagents can significantly reduce this byproduct.[7]
-
Milder Bases: Employing weaker bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[8]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can also help to limit the extent of protodeboronation.[8]
Q4: What leads to the formation of homocoupling byproducts?
A4: Homocoupling of benzylboronic acids is often facilitated by the presence of oxygen and the palladium catalyst.[1][4] This oxidative coupling of two boronic acid molecules can be a significant issue if the reaction is not performed under an inert atmosphere.[3] Using a Pd(II) precatalyst, which is reduced in situ to the active Pd(0) species, can sometimes lead to homocoupling as the boronic acid acts as the reducing agent.[3]
Q5: What are the best practices to avoid homocoupling?
A5: To minimize homocoupling:
-
Thorough Degassing: Rigorously degas all solvents and the reaction mixture to remove dissolved oxygen. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.[8]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.[8]
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can mitigate homocoupling that arises from the in situ reduction of a Pd(II) precatalyst.[1]
-
Control Stoichiometry: Avoid using a large excess of the boronic acid. An excess of 1.1 to 1.5 equivalents is typically sufficient.[8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution | Citation(s) |
| Low or No Conversion of Starting Materials | Inactive catalyst. | Use a fresh batch of catalyst or a different palladium source (e.g., a pre-formed Pd(0) catalyst). | [8] |
| Insufficiently strong base. | Switch to a stronger base like K₃PO₄ or Cs₂CO₃. | [8] | |
| Low reaction temperature. | Increase the reaction temperature, possibly using a higher-boiling solvent. | [8] | |
| Significant Protodeboronation Product Observed | Unstable boronic acid. | Use a more stable boronic ester derivative (e.g., pinacol or MIDA ester). | [1] |
| Harsh basic conditions. | Use a milder base such as K₃PO₄ or KF. | [8] | |
| Prolonged reaction time at high temperature. | Optimize the reaction time and temperature to achieve full conversion of the limiting reagent without excessive byproduct formation. | [8] | |
| High Levels of Homocoupling Product | Presence of oxygen. | Ensure thorough degassing of solvents and maintain a strict inert atmosphere. | [1][8] |
| Use of a Pd(II) precatalyst. | Consider using a Pd(0) catalyst source directly. | [1] | |
| Large excess of boronic acid. | Reduce the equivalents of boronic acid to 1.1-1.2. | [8] | |
| Formation of Multiple Unidentified Products | Lack of chemoselectivity. | Screen different palladium catalysts and ligands. Bulky, electron-rich ligands can improve selectivity. | [8] |
| Thermal instability of starting materials or products. | Run the reaction at a lower temperature for a longer duration. | [8] |
Data Presentation
The following tables summarize quantitative data on the effect of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving benzylic substrates.
Table 1: Effect of Base on the Suzuki-Miyaura Coupling of a Benzylic Bromide [9]
| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Cs₂CO₃ | Dioxane | 120 | 20 | ~10 |
| 2 | K₂CO₃ | Dioxane | 120 | 20 | ~10 |
| 3 | K₃PO₄ | Dioxane | 120 | 20 | ~10 |
| 4 | Na₂CO₃ | Dioxane | 120 | 20 | ~10 |
| 5 | K₂CO₃ | DMF | 120 | 20 | ~15 |
Reaction conditions: 3-methoxybenzeneboronic acid (1.5 mmol), isoxazole (B147169) bromide (1.0 mmol), base (3.0 mmol), Pd(PPh₃)₄ (5 mol %), solvent (2 mL), microwave irradiation.
Table 2: Comparison of Ligands for the Suzuki-Miyaura Coupling of a Benzylic Bromide [9]
| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 15 |
| 2 | Pd(OAc)₂ | JohnPhos (L2) | K₂CO₃ | DMF | 50 |
| 3 | Pd(OAc)₂ | RuPhos | K₂CO₃ | DMF | 35 |
| 4 | Pd(OAc)₂ | SPhos | K₂CO₃ | DMF | 40 |
| 5 | Pd(OAc)₂ | XPhos | K₂CO₃ | DMF | 45 |
Reaction conditions: 3-methoxybenzeneboronic acid (1.5 mmol), isoxazole bromide (1.0 mmol), base (3.0 mmol), catalyst (5 mol %), ligand (10 mol %), DMF (2 mL), 20 minutes under microwave irradiation.
Table 3: Substrate Scope for the Suzuki-Miyaura Coupling of Benzylic Bromides [9]
| Entry | Benzylic Bromide | Boronic Acid | Yield (%) |
| 1 | Benzoate derivative | Phenylboronic acid | 75 |
| 2 | Isoxazole derivative | Phenylboronic acid | 69 |
| 3 | Benzoate derivative | 4-Fluorophenylboronic acid | 65 |
| 4 | Isoxazole derivative | 4-Fluorophenylboronic acid | 60 |
Optimized conditions from Table 2 were used.
Experimental Protocols
1. General Protocol for Suzuki-Miyaura Coupling of a Benzyl (B1604629) Halide with an Arylboronic Acid
This protocol is a representative example and may require optimization for specific substrates.
-
Materials:
-
Benzyl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water 4:1, Toluene, or DMF)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the benzyl halide, arylboronic acid, and base.
-
Add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[8]
-
2. HPLC Method for Analysis of this compound Reaction Mixtures
This method is a general starting point for analyzing the complex mixtures from Suzuki-Miyaura reactions.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., Agilent Zorbax, Waters XTerra).[10]
-
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
A typical gradient might be from 10% B to 90% B over 20 minutes, followed by a hold and re-equilibration. The specific gradient will need to be optimized for the specific analytes.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the mobile phase starting condition (e.g., 90:10 A:B). Filter through a 0.45 µm syringe filter before injection.
3. GC-MS Protocol for Byproduct Analysis (with Derivatization)
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile byproducts. Boronic acids often require derivatization to increase their volatility.
-
Derivatization (Silylation):
-
Evaporate a small aliquot of the reaction mixture to dryness under a stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a dry solvent (e.g., pyridine (B92270) or acetonitrile).[11]
-
Heat the mixture at 60-70 °C for 30 minutes.[11]
-
-
GC-MS Conditions:
-
Injector Temperature: 250-280 °C
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[12]
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 2 minutes, then ramp to a high temperature (e.g., 280-300 °C) at 10-15 °C/min.[12][13]
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Visualizations
Caption: Troubleshooting logic for identifying and addressing common byproducts.
Caption: Optimized experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globaljournals.org [globaljournals.org]
Effect of base and solvent on the efficiency of benzylboronic acid coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura coupling reactions involving benzylboronic acids. The following sections address common issues related to the selection of bases and solvents and their impact on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the benzylboronic acid coupling reaction?
The base plays a crucial role in the catalytic cycle of the Suzuki-Miyaura coupling. Its primary function is to activate the this compound by converting it into a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻).[1][2] This boronate intermediate then undergoes transmetalation with the palladium catalyst more readily than the neutral boronic acid.[1][2]
Q2: How does the choice of solvent affect the efficiency of the coupling reaction?
The solvent influences the reaction in several ways:
-
Solubility: It must dissolve the reactants, catalyst, and base to ensure a homogeneous reaction mixture.[3] For inorganic bases that have poor solubility in organic solvents, the addition of water is often necessary.[4][5]
-
Polarity: The polarity of the solvent can affect the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[3] Polar aprotic solvents like DMF, dioxane, and THF are commonly used.[4][6]
-
Catalyst Stability: The solvent can impact the stability and activity of the palladium catalyst.[3]
Q3: What are the most common side reactions observed in this compound couplings, and how are they influenced by the base and solvent?
The most common side reactions are:
-
Protodeboronation: This is the cleavage of the C-B bond of the this compound, replacing it with a C-H bond.[7][8] This is often promoted by aqueous basic conditions and can be a significant issue with unstable boronic acids.[4][7][8] The choice of a milder base or anhydrous conditions can sometimes mitigate this problem.[9]
-
Homocoupling: This is the coupling of two this compound molecules. It can be promoted by the presence of oxygen.[3] Thoroughly degassing the solvent and reaction mixture is crucial to minimize this side reaction.[3]
Q4: Can water be used in this compound coupling reactions?
Yes, water is often used as a co-solvent, typically with solvents like dioxane, THF, or DMF.[4][10] The primary reasons for adding water are to dissolve inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) and to facilitate the formation of the active boronate species.[4][5][11][12] However, the presence of water can also promote protodeboronation, so the amount should be carefully optimized.[7]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst. - Consider using a pre-activated palladium(0) source. - Ensure proper degassing of the reaction mixture to prevent catalyst oxidation.[3] |
| Incorrect Base Selection | - If using a weak base, consider a stronger one (e.g., K₃PO₄ or Cs₂CO₃ instead of Na₂CO₃). - For base-sensitive substrates, screen milder bases like K₂CO₃.[4] - Ensure the base is finely powdered and well-dispersed in the solvent. |
| Suboptimal Solvent System | - Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF).[4][6][10] - Ensure the solvent is anhydrous if the reaction is sensitive to water. |
| Protodeboronation of this compound | - Use a milder base or reduce the amount of water in the reaction.[4][9] - Consider using a more stable boronic ester derivative (e.g., a pinacol (B44631) ester).[9] - Run the reaction at a lower temperature. |
Problem 2: Significant Formation of Homocoupling Byproduct
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | - Rigorously degas the solvent and the reaction vessel before adding the catalyst. Common methods include bubbling with an inert gas (argon or nitrogen) for 15-30 minutes or using several freeze-pump-thaw cycles.[3] |
| Catalyst Choice | - Some palladium catalysts may be more prone to promoting homocoupling. Consider screening different palladium precursors and ligands.[9] |
| High Concentration of Boronic Acid | - In some cases, slow addition of the this compound to the reaction mixture can minimize its instantaneous concentration and reduce the rate of homocoupling.[9] |
Data on Base and Solvent Effects
The following table summarizes the effect of different bases and solvents on the yield of a model Suzuki-Miyaura coupling of a benzylic bromide with 3-methoxybenzeneboronic acid under microwave conditions.
| Entry | Base | Solvent | Yield (%) |
| 1 | Cs₂CO₃ | Dioxane | 10 |
| 2 | K₂CO₃ | DMF | 50 |
| 3 | Na₂CO₃ | DMF | ~50 |
| 4 | K₃PO₄ | DMF | ~50 |
| 5 | Cs₂CO₃ | THF | <50 |
| 6 | Cs₂CO₃ | DMF | >50 |
Data adapted from a study on benzylic Suzuki-Miyaura cross-coupling under microwave conditions.[6] Yields are approximate and for illustrative purposes.
Experimental Protocols
General Protocol for this compound Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of a benzyl (B1604629) halide with a this compound. Optimization of the base, solvent, temperature, and reaction time is recommended for each specific substrate combination.
Materials:
-
Benzyl halide (1.0 eq.)
-
This compound (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq.)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the benzyl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent to the flask via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low yields in this compound coupling.
References
- 1. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
Catalyst selection and loading for challenging benzylboronic acid couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst selection and loading in Suzuki-Miyaura cross-coupling reactions involving benzylboronic acids.
Troubleshooting Guide
This guide addresses common issues encountered during challenging benzylboronic acid coupling reactions in a question-and-answer format.
Q1: My Suzuki-Miyaura reaction is sluggish or shows low to no conversion. What are the likely causes and how can I fix it?
A1: Low or no conversion in Suzuki-Miyaura couplings can stem from several factors, primarily related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The palladium catalyst may be deactivated. Ensure you are using a fresh batch from a reliable source. For Pd(II) precatalysts, in-situ reduction to the active Pd(0) species might be inefficient. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern Buchwald precatalyst for more reliable activation.[1][2]
-
Improper Base Selection: The choice and amount of base are critical. For sterically hindered substrates, stronger bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.[2] Ensure you are using at least 1.5-3.0 equivalents of base relative to the limiting reagent.[1]
-
Poor Solubility: All reactants must be soluble in the chosen solvent system at the reaction temperature. A mixture of a nonpolar solvent (e.g., toluene, dioxane) and a polar aprotic solvent (e.g., DMF) or water can be effective.[2]
-
Low Reaction Temperature: Many Suzuki couplings require heating. If the reaction is sluggish at a lower temperature (e.g., 80°C), cautiously increasing it may improve the rate.[1] However, be aware that excessive heat can lead to catalyst decomposition.
-
Ligand Oxidation: Phosphine (B1218219) ligands are susceptible to oxidation by trace amounts of air, which prevents them from coordinating to the palladium center. Use fresh ligands stored under an inert atmosphere.[1]
Q2: I'm observing significant formation of a homocoupled product from my this compound. How can I minimize this side reaction?
A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen.
-
Thorough Degassing: Oxygen can facilitate the oxidative coupling of two boronic acid molecules catalyzed by palladium. Ensure your solvent and reaction mixture are rigorously degassed before adding the catalyst.[1][2] This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent or by using freeze-pump-thaw cycles.[2]
-
Use a Pd(0) Source: Using a Pd(II) precatalyst like Pd(OAc)₂ can sometimes lead to homocoupling during its in-situ reduction to Pd(0). Starting with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue.[1]
-
Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.5 equivalents) is common, a large excess can promote homocoupling.[2]
-
Optimize Catalyst Loading: With catalyst loading above the optimum, the formation of homocoupled product can increase rapidly.[3]
Q3: My desired product yield is low, and I'm isolating the protodeboronated starting material. What causes this and how can I prevent it?
A3: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond. This is a known decomposition pathway for boronic acids, especially unstable ones like some heteroaryl and benzylboronic acids.[4]
-
Boronic Acid/Ester Instability: Benzylboronic acids can be prone to degradation. Use freshly purchased or recrystallized boronic acids.[1]
-
Use More Stable Boron Reagents: Consider using more stable derivatives like pinacol (B44631) esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium aryltrifluoroborates.[1][3] These reagents can slowly release the boronic acid under the reaction conditions, minimizing its concentration and thus the potential for side reactions.[4]
-
Reaction Conditions: The propensity for protodeboronation is highly dependent on the reaction conditions.[4] For base-sensitive substrates, using milder bases like K₂CO₃ or KF may be beneficial.[2]
-
Water Content: While some water is often necessary for the Suzuki coupling, excess water can promote protodeboronation, especially in conjunction with certain bases.[5]
Q4: I am working with a sterically hindered this compound and/or a sterically hindered coupling partner, and the reaction is not proceeding well. What strategies can I employ?
A4: Steric hindrance presents a significant challenge in Suzuki-Miyaura couplings, often requiring careful selection of catalysts and ligands.
-
Bulky, Electron-Rich Ligands: For sterically demanding couplings, bulky and electron-rich phosphine ligands, such as those developed by Buchwald (e.g., S-Phos, X-Phos) and other specialized ligands like AntPhos, can be highly effective.[6][7] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[6]
-
Active Palladium Precatalysts: The use of highly active palladium precatalysts can be beneficial for challenging substrates.
-
Higher Reaction Temperatures: Increased temperatures may be necessary to overcome the activation energy barrier associated with sterically hindered substrates.[7]
-
Screening Different Conditions: A thorough screening of different palladium sources, ligands, bases, and solvents is often necessary to find the optimal conditions for a particularly challenging coupling.[8]
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading for a challenging this compound coupling?
A1: For challenging couplings, catalyst loading typically ranges from 1 to 5 mol %.[6] However, for some systems, it can be as low as 0.5 mol % with microwave assistance or even lower for highly active catalysts.[8][9] It is important to note that simply increasing the catalyst loading is not always beneficial and can lead to an increase in side products.[3]
Q2: How do I choose the right ligand for my reaction?
A2: The choice of ligand is crucial and depends on the specific substrates. For sterically hindered couplings, bulky, electron-rich monodentate phosphine ligands are often the best choice.[2][6] The ligand-to-palladium ratio is also important, typically ranging from 1:1 to 4:1.[1]
Q3: Which base should I use for my Suzuki-Miyaura coupling?
A3: The choice of base depends on the substrates and the solvent. Inorganic carbonates like K₂CO₃ and Cs₂CO₃ are commonly used and are generally compatible with ester groups.[10] For more challenging reactions, stronger bases like K₃PO₄ may be required.[2] The amount of base is also critical, with 2-3 equivalents being typical.[2]
Q4: What is the role of water in the reaction mixture?
A4: Water can play a beneficial role in the Suzuki-Miyaura coupling, often accelerating the transmetalation step. However, it can also promote side reactions like protodeboronation and hydrolysis of sensitive functional groups.[5][10] The optimal amount of water, if any, needs to be determined for each specific reaction.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for catalyst, ligand, and base in challenging this compound couplings.
Table 1: Catalyst Loading
| Catalyst Type | Typical Loading (mol %) | Notes |
| Pd(PPh₃)₄ | 5 | A common starting point for optimization.[6] |
| Pd(OAc)₂ with Ligand | 1 - 5 | Loading depends on the specific ligand and substrates.[1][6] |
| Buchwald Precatalysts | 1 - 2 | Often highly active at lower loadings. |
| PdCl₂(dppf) | 2 | Effective for a range of couplings.[3] |
Table 2: Ligand to Palladium Ratios
| Ligand Type | Typical L:Pd Ratio | Notes |
| Monodentate (e.g., Buchwald ligands) | 1:1 to 2:1 | Higher ratios can sometimes be detrimental. |
| Bidentate (e.g., dppf) | 1:1 | The ligand is already chelated to the metal. |
| PPh₃ | 2:1 to 4:1 | Excess ligand can help stabilize the catalyst.[1] |
Table 3: Base Equivalents
| Base | Typical Equivalents | Notes |
| K₂CO₃ | 3 | A common and effective base.[6] |
| Cs₂CO₃ | 1.5 - 3 | A stronger base, often used for difficult couplings.[2][3] |
| K₃PO₄ | 2 - 3 | A strong base, particularly useful for sterically hindered substrates.[2] |
Experimental Protocols
General Protocol for a Challenging this compound Suzuki-Miyaura Coupling:
This is a representative protocol that will likely require optimization for specific substrates.
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq), the this compound or its derivative (1.2 eq), and the base (e.g., K₃PO₄, 2-3 eq).[1][2]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via cannula.[1]
-
Catalyst/Ligand Addition: In a separate vial, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2.5 mol%) in the reaction solvent.[1] Add the required volume of this solution to the reaction flask under a positive flow of inert gas.
-
Reaction Execution: Seal the flask tightly and place it in a preheated heating block. Stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours).[1]
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting decision tree for common Suzuki coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Managing air and moisture sensitivity of benzylboronic acid
This guide provides researchers, scientists, and drug development professionals with essential information for managing the air and moisture sensitivity of benzylboronic acid, ensuring experimental success and reagent integrity.
Troubleshooting Guide
This section addresses common issues encountered during the use of this compound, focusing on degradation and reaction failures.
Q1: My reaction yield is significantly lower than expected. How can I determine if my this compound has degraded?
A1: Low yields are often the first sign of reagent degradation. This compound is known to be unstable and can decompose upon storage or under certain reaction conditions.[1][2] The primary degradation pathway is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, forming toluene (B28343).[3]
To troubleshoot, consider the following:
-
Reagent Age and Storage: How old is your reagent and how has it been stored? Proper storage is critical. According to safety data sheets, it should be stored in a cool, dry, well-ventilated place, with some sources recommending temperatures as low as -20°C.[4][5]
-
Visual Inspection: While not definitive, any change in appearance (e.g., clumping, discoloration) could indicate decomposition.
-
Analytical Confirmation: The most reliable method is to analyze a small sample of your this compound by NMR spectroscopy or LC-MS to check for the presence of toluene or other impurities.
-
Control Reaction: Run a small-scale, well-established reaction (like a Suzuki coupling with a reliable coupling partner) with your batch of this compound to test its reactivity.
Q2: I'm observing a significant amount of an unexpected, non-polar byproduct in my reaction. What could it be?
A2: If you are using this compound, the most likely non-polar byproduct is toluene, resulting from protodeboronation.[3] This undesired side reaction is common with unstable boronic acids and can be accelerated by factors such as moisture, heat, the presence of a base, or a palladium catalyst.[3][6]
// Node Definitions start [label="Low Reaction Yield or\nUnexpected Byproduct", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_storage [label="Review Storage Conditions\n(Cool, Dry, Inert Gas)", fillcolor="#F1F3F4", fontcolor="#202124"]; run_qc [label="Perform Quality Control\n(e.g., NMR, LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; observe_impurity [label="Is Toluene or Other\nImpurity Observed?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; reagent_degraded [label="Root Cause:\nReagent Degradation", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_protocol [label="Review Experimental Protocol\n(Inert Atmosphere, Dry Solvents)", fillcolor="#F1F3F4", fontcolor="#202124"]; protocol_issue [label="Potential Issue:\nSuboptimal Conditions\n(e.g., Moisture/Air Leak)", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; optimize [label="Action:\nImplement Strict Air-Free\nTechniques & Use Fresh Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stable_alt [label="Consider More Stable Alternative\n(e.g., MIDA Boronate)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_storage [label=" Start Here "]; check_storage -> run_qc; run_qc -> observe_impurity; observe_impurity -> reagent_degraded [label=" Yes "]; reagent_degraded -> optimize; observe_impurity -> check_protocol [label=" No "]; check_protocol -> protocol_issue; protocol_issue -> optimize; optimize -> stable_alt [style=dashed]; } Caption: Troubleshooting decision tree for reactions involving this compound.
This compound Stability Profile
The stability of this compound is influenced by several environmental and experimental factors. Understanding these can help mitigate degradation.
| Factor | Impact on Stability | Primary Degradation Pathway | Mitigation Strategy |
| Moisture / Water | High Impact: Accelerates decomposition. | Protodeboronation: Water acts as a proton source, leading to the cleavage of the C-B bond.[3] | Store under inert gas (N₂ or Ar). Use anhydrous solvents and flame- or oven-dried glassware. Handle using air-free techniques.[7][8] |
| Air / Oxygen | Moderate Impact: Can lead to oxidation. | Oxidation: The boronic acid group can be oxidized, especially in the presence of transition metals, forming phenols or other oxygenated byproducts.[9][10] | Store under inert gas. Degas solvents before use. Maintain an inert atmosphere during the reaction.[7] |
| Temperature | Moderate Impact: Higher temperatures accelerate decomposition. | Protodeboronation & Oxidation: Increased thermal energy can overcome the activation barrier for degradation pathways.[2][6] | Store at low temperatures (e.g., -20°C).[4] Avoid excessive heating during reactions and workup procedures. |
| pH | High Impact: Both acidic and basic conditions can catalyze decomposition. | Protodeboronation: The rate of protodeboronation is highly pH-dependent.[3][11] | Maintain a neutral pH during aqueous workups whenever possible. Minimize exposure time to acidic or basic solutions.[11] |
| Transition Metals | High Impact: Catalysts like Palladium (Pd) can promote decomposition. | Protodeboronation: In situ decomposition can compete with the desired cross-coupling reaction.[6] Copper can also mediate boronic acid degradation.[12] | Use "slow-release" surrogates like MIDA boronates to maintain a low concentration of the free boronic acid.[6] Optimize reaction kinetics to favor cross-coupling over degradation. |
Frequently Asked Questions (FAQs)
Q3: What is the proper way to store this compound?
A3: To ensure longevity, this compound should be stored in a tightly sealed container in a cool, dry environment. For long-term storage, refrigeration at -20°C is recommended.[4] The container headspace should be filled with an inert gas like argon or nitrogen to displace air and moisture.
Q4: What is protodeboronation and how can I minimize it?
A4: Protodeboronation is a chemical reaction that cleaves the carbon-boron bond, replacing it with a carbon-hydrogen bond.[3] For this compound, this results in the formation of toluene. This is a common side reaction, particularly for unstable boronic acids.[3][6] To minimize it, you must rigorously exclude water from your reaction by using anhydrous solvents, drying all glassware, and working under an inert atmosphere.[7] Additionally, keeping reaction temperatures as low as feasible and minimizing exposure to strongly acidic or basic conditions can help.[11]
Q5: Are there more stable alternatives to this compound that I can use?
A5: Yes. If the instability of this compound is a persistent issue, consider using more robust derivatives.
-
This compound pinacol (B44631) ester: Boronic esters are generally more stable than their corresponding acids and are less prone to dehydration or protodeboronation.[5][10]
-
N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, crystalline solids that are exceptionally resistant to decomposition on the benchtop.[6] They are designed for "slow-release" cross-coupling, where the MIDA group is hydrolyzed under the reaction conditions to gradually release the active boronic acid, keeping its ambient concentration low and minimizing degradation.[6]
Experimental Protocols
Protocol: Handling this compound for an Air- and Moisture-Sensitive Reaction
This protocol outlines the standard procedure for setting up a reaction using an air- and moisture-sensitive reagent like this compound with a Schlenk line and syringe techniques.
Methodology:
-
Glassware Preparation:
-
Inert Atmosphere Purge:
-
Connect the reaction flask to a Schlenk line.
-
Perform at least three "purge-and-refill" cycles: evacuate the flask using the vacuum line and then backfill with inert gas.[8] Leave the flask under a positive pressure of inert gas, often indicated by a balloon.
-
-
Reagent Transfer:
-
Weigh the this compound into the reaction flask under a positive flow of inert gas. To do this, briefly remove the septum while increasing the gas flow to prevent air entry, add the solid quickly, and immediately reseal the flask.
-
Add anhydrous solvent via a dry, inert-gas-flushed syringe.[14]
-
Transfer any liquid reagents via syringe. Before drawing the liquid, flush the syringe with inert gas 2-3 times. After drawing the liquid, pull a small "buffer" of inert gas into the syringe before transferring it to the reaction flask.[14][15]
-
-
Running the Reaction:
-
Once all reagents are added, maintain a positive pressure of inert gas throughout the reaction. If heating, use a condenser and ensure the system is not closed to prevent pressure buildup.
-
// Nodes start [label="Start: Prepare Reaction", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; dry_glassware [label="1. Oven or Flame-Dry\nAssembled Glassware"]; cool_inert [label="2. Cool Under Inert Gas\n(Ar or N₂)"]; purge_cycle [label="3. Perform 3x Vacuum/\nInert Gas Purge Cycles"]; weigh_reagent [label="4. Weigh this compound\nUnder Positive Gas Flow"]; add_solvent [label="5. Add Anhydrous Solvent\nvia Dry Syringe"]; add_reagents [label="6. Add Other Reagents\nvia Syringe Transfer"]; run_reaction [label="7. Run Reaction Under\nPositive Inert Pressure"]; end [label="Reaction Complete", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> dry_glassware; dry_glassware -> cool_inert; cool_inert -> purge_cycle; purge_cycle -> weigh_reagent; weigh_reagent -> add_solvent; add_solvent -> add_reagents; add_reagents -> run_reaction; run_reaction -> end; } Caption: Workflow for handling sensitive this compound under an inert atmosphere.
References
- 1. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N -sulfonylhydrazones - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05678C [pubs.rsc.org]
- 2. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. This compound | CAS#:4463-42-7 | Chemsrc [chemsrc.com]
- 5. This compound pinacol ester, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Air-free technique - Wikipedia [en.wikipedia.org]
- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boronic acid - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
Analytical techniques for monitoring the degradation of benzylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical techniques for monitoring the degradation of benzylboronic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis and oxidation. Under hydrolytic conditions (acidic or basic), the carbon-boron bond can be cleaved. Oxidative degradation can also occur, leading to the formation of various byproducts. It is crucial to evaluate its stability under thermal and photolytic stress as well, in line with ICH guidelines for forced degradation studies.
Q2: Which analytical techniques are most suitable for monitoring the degradation of this compound?
A2: The most common and effective techniques for monitoring the degradation of this compound include:
-
High-Performance Liquid Chromatography (HPLC) with UV detection (often by Photo Diode Array, PDA) is widely used for the separation and quantification of this compound and its degradation products. A stability-indicating HPLC method is essential to ensure that all degradants are separated from the parent compound and from each other.
-
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers higher resolution and sensitivity compared to HPLC. The mass spectrometer is invaluable for the identification and structural elucidation of degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR and ¹¹B NMR, is a powerful tool for structural confirmation of the parent molecule and its degradants. ¹¹B NMR is especially useful for observing changes in the chemical environment of the boron atom, which can indicate degradation or complex formation.[1][2][3][4]
Q3: What are the major challenges in the HPLC analysis of this compound?
A3: A significant challenge in the reversed-phase HPLC analysis of this compound and its derivatives is their potential for on-column degradation, primarily through hydrolysis of the boronic acid moiety. This can lead to poor peak shapes, such as tailing, and inaccurate quantification. To overcome this, specific analytical method development strategies are required.
Q4: What is a stability-indicating method and why is it important?
A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[3][5] It is crucial for assessing the stability of a drug substance and establishing its shelf-life. Forced degradation studies are performed to generate the potential degradation products and validate the method's ability to separate them.[1][5][6]
Troubleshooting Guides
HPLC Analysis Troubleshooting
Issue 1: Peak Tailing of this compound
-
Possible Cause A: Secondary Interactions with Residual Silanols: The boronic acid group can interact with free silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.
-
Solution:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3 with trifluoroacetic acid or formic acid) can suppress the ionization of silanol groups, reducing these interactions.
-
Use of an End-Capped Column: Employ a column with end-capping to minimize the number of accessible free silanols.
-
Mobile Phase Additives: The addition of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the silanol groups.
-
-
-
Possible Cause B: On-Column Degradation: this compound may be hydrolyzing during the chromatographic run.
-
Solution:
-
Faster Analysis: Use a shorter column or a faster gradient to reduce the residence time of the analyte on the column.
-
Aprotic Diluent: Dissolve the sample in an aprotic solvent like acetonitrile (B52724) or tetrahydrofuran (B95107) to minimize hydrolysis before injection.
-
-
-
Possible Cause C: Column Overload: Injecting too high a concentration of the sample can lead to peak distortion.
-
Solution: Dilute the sample and reinject.
-
Issue 2: Appearance of New, Unidentified Peaks During Analysis
-
Possible Cause A: In-situ Degradation: The analyte may be degrading in the sample vial or on the column.
-
Solution:
-
Sample Stability: Prepare samples fresh and analyze them immediately. Keep sample vials in a cooled autosampler if possible.
-
Mobile Phase Compatibility: Ensure the mobile phase pH and composition are not promoting degradation.
-
-
-
Possible Cause B: Contaminated Mobile Phase or System: Impurities in the solvents or from the HPLC system can appear as peaks.
-
Solution:
-
Fresh Mobile Phase: Prepare fresh mobile phase using high-purity solvents.
-
System Cleaning: Flush the HPLC system thoroughly.
-
-
Logical Troubleshooting Workflow for HPLC Peak Tailing
References
- 1. researchgate.net [researchgate.net]
- 2. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. scispace.com [scispace.com]
- 6. Stability Indicating Method Development and Validation for the Estimation of Bempedoic Acid by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative study of benzylboronic acid and its pinacol ester in cross-coupling.
An Objective Comparison of Benzylboronic Acid and Its Pinacol (B44631) Ester in Suzuki-Miyaura Cross-Coupling
For researchers and professionals in drug development and organic synthesis, the choice between using a boronic acid or its corresponding boronate ester in Suzuki-Miyaura cross-coupling reactions is a critical decision that impacts reaction efficiency, yield, and practicality. This guide provides an objective comparison of this compound and its commonly used pinacol ester, supported by established principles and representative experimental data.
The central trade-off lies in the balance between reactivity and stability. Benzylboronic acids are generally more reactive, which can lead to faster reaction times.[1][2] This enhanced reactivity is often attributed to the higher Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this reactivity comes at the cost of stability. Boronic acids, including this compound, are more susceptible to decomposition pathways like protodeboronation, especially under aqueous basic conditions, which can diminish shelf-life and negatively impact reaction yields.[1][3]
Conversely, this compound pinacol esters offer significantly greater stability.[3][4] They are often crystalline solids that are easier to handle, purify by chromatography, and store for long periods.[5][6] This increased stability makes them the preferred choice in complex, multi-step syntheses and high-throughput screening where reagent robustness and reproducibility are paramount.[1][4]
Data Presentation: Performance Comparison
The following table summarizes the key characteristics and performance differences between this compound and its pinacol ester in the context of cross-coupling reactions.
| Feature | This compound | This compound Pinacol Ester |
| Reactivity | Generally higher; often requires milder conditions.[2][4] | Generally lower; may require longer reaction times or higher temperatures.[7] |
| Stability | Lower stability; sensitive to air and moisture.[6] Prone to forming cyclic boroxine (B1236090) anhydrides upon dehydration.[6] | High stability; less sensitive to air and moisture, leading to longer shelf-life.[3][8] |
| Handling | Often fine, crystalline solids but can be hygroscopic and require careful handling. | Typically stable, crystalline solids that are easy to handle and weigh accurately.[5] |
| Purification | Difficult to purify by standard column chromatography due to high polarity and potential decomposition on silica (B1680970) gel.[6] | Generally stable to column chromatography, allowing for high purity of the starting material.[5][9] |
| Protodeboronation | More susceptible to protodeboronation (C-B bond cleavage), a common side reaction that reduces yield.[3][8] | Steric bulk of the pinacol group provides protection against protodeboronation, making it more robust under basic conditions.[8][10] |
| Solubility | Soluble in polar solvents. | Readily soluble in common apolar organic solvents used for cross-coupling.[5] |
| Typical Yield | Can provide high yields under optimized conditions, but can be variable due to instability. | Often provides more consistent and reproducible high yields due to enhanced stability.[3] |
Mandatory Visualization
Caption: Logical guide for selecting a boron reagent.
Experimental Protocols
This section provides a representative protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted to compare the performance of this compound and its pinacol ester.
Objective: To synthesize a biaryl product by coupling an aryl bromide with either this compound or its pinacol ester under palladium catalysis.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Boron Reagent (this compound or this compound Pinacol Ester, 1.2-1.5 mmol, 1.2-1.5 equiv)[11]
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[12]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)[11][12]
-
Solvent (e.g., Toluene/H₂O (4:1), Dioxane, or DMF, 5-10 mL)[11][12]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Caption: Workflow for a comparative cross-coupling study.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 2.5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Through the septum, add the degassed solvent (e.g., Toluene/H₂O, 10 mL). In a separate flask, dissolve the boron reagent (this compound or its pinacol ester, 1.2 mmol) in a minimum amount of the same solvent system and add it to the reaction mixture via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Note the time required for the consumption of the limiting reagent.
-
Workup: After the reaction is complete (as indicated by TLC/LC-MS), cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).[1]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.[1]
-
Analysis: Determine the isolated yield and characterize the product by NMR and Mass Spectrometry. Compare the yield and reaction time for the two boron reagents.
Conclusion
The selection between this compound and its pinacol ester is dictated by the specific requirements of the synthetic task.
-
Choose this compound when:
-
The highest possible reactivity is desired for a challenging coupling.
-
The starting materials are readily available and cost is a primary concern.
-
The instability and potential for side reactions can be managed through careful optimization of reaction conditions.
-
-
Choose this compound Pinacol Ester when:
Ultimately, the superior stability, handling characteristics, and reproducibility of this compound pinacol ester often make it the preferred choice in modern drug discovery and process development, despite the generally higher intrinsic reactivity of the parent boronic acid.[1][4]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Boron Suzuki Coupling | Borates Today [borates.today]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Benzylpyrazole-3-boronic Acid Pinacol Ester () for sale [vulcanchem.com]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
A Comparative Guide to Benzylboronic Acid Versus Other Organometallic Reagents in C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, pivotal in the construction of complex molecules, including active pharmaceutical ingredients. Among the diverse methodologies available, palladium-catalyzed cross-coupling reactions have become indispensable. This guide provides an objective comparison of benzylboronic acid, utilized in the Suzuki-Miyaura coupling, with other key organometallic reagents—Grignard reagents (Kumada-Corriu coupling), organozinc reagents (Negishi coupling), and organotin reagents (Stille coupling)—for the formation of C-C bonds involving a benzyl (B1604629) group.
Overview of Organometallic Reagents
This compound: Valued for its stability to air and moisture, low toxicity, and the mild reaction conditions of the Suzuki-Miyaura coupling, this compound is a highly practical reagent for forming C-C bonds. The boronic acid byproducts are generally water-soluble and easily removed during workup.[1]
Grignard Reagents (Organomagnesium): As some of the earliest discovered organometallic reagents, Grignard reagents are highly reactive and effective in C-C bond formation through the Kumada-Corriu coupling.[2] However, their high reactivity also leads to lower functional group tolerance, as they are sensitive to acidic protons and can react with a variety of carbonyl-containing functional groups.[3]
Organozinc Reagents: Organozinc reagents, used in the Negishi coupling, offer a good balance of reactivity and functional group tolerance.[4][5] They are generally more tolerant of functional groups like esters and nitriles compared to Grignard reagents.
Organotin Reagents (Organostannanes): The Stille coupling, which employs organotin reagents, is renowned for its excellent functional group tolerance and insensitivity to the presence of water or alcohols.[1] A significant drawback, however, is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.[1]
Performance Comparison in C-C Bond Formation
The following table summarizes representative data for the performance of this compound and other organometallic reagents in palladium-catalyzed cross-coupling reactions to form a C(sp²)-C(sp³) bond with a benzyl group. It is important to note that direct head-to-head comparisons under identical conditions are scarce in the literature; therefore, this table compiles data from various sources to provide a comparative overview.
| Organometallic Reagent | Coupling Reaction | Electrophile | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Suzuki-Miyaura | 4-Bromoanisole | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140 (MW) | 0.33 | ~75 | [6] |
| This compound | Suzuki-Miyaura | 3-Chloroindazole | Pd source / Ligand | K₃PO₄ | Dioxane/H₂O | 100 | 15 | ~95 | [7] |
| Benzyl Grignard | Kumada-Corriu | Alkenyl Halide | DPEPhosPdCl₂ | - | THF | RT | 3 | High | [8] |
| Benzyl Grignard | Kumada-Corriu | Benzylic Sulfonamide | (dppe)NiCl₂ | - | PhMe | RT | 24 | 58 | [9] |
| Benzylzinc Halide | Negishi | 3-Ethoxy-4-iodo-1H-pyrazole | Pd Catalyst | - | THF | 75 | - | Good | [10][11] |
| Benzylzinc Halide | Negishi | Aryl Halide | Palladacycle Precatalyst | - | THF | 75 | 0.33 | 92 | [11] |
| Benzylstannane | Stille | Aryl Bromide | Pd(PPh₃)₄ | - | DMF | 80 | - | Good | [12] |
| Benzylstannane | Stille | Aryl Halide | Pd(PPh₃)₄ / CuTC | [Ph₂PO₂][NBu₄] | DMF | - | - | High | [13] |
Functional Group Tolerance and Reagent Stability
The choice of an organometallic reagent is often dictated by the functional groups present in the coupling partners.
-
Benzylboronic Acids (Suzuki-Miyaura): Generally exhibit good functional group tolerance. However, the reaction requires a base, which can be incompatible with base-sensitive substrates. Boronic acids themselves can be prone to protodeboronation under certain conditions.[1]
-
Grignard Reagents (Kumada-Corriu): Have limited functional group tolerance due to their high basicity and nucleophilicity. They react with acidic protons (alcohols, amines, terminal alkynes) and many carbonyl groups.[3]
-
Organozinc Reagents (Negishi): Offer superior functional group tolerance compared to Grignard reagents and are compatible with esters, nitriles, and amides. This makes them highly valuable in the synthesis of complex, functionalized molecules.[14]
-
Organotin Reagents (Stille): Possess excellent functional group tolerance and are often the reagents of choice for substrates with sensitive functionalities. The reactions typically proceed under neutral conditions, avoiding the need for a base.[1]
In terms of stability, benzylboronic acids and organostannanes are generally stable to air and moisture, making them easier to handle.[12] Grignard and organozinc reagents are typically more sensitive and often prepared and used in situ under inert atmospheres.[5][15]
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These should serve as a starting point, with optimization often required for specific substrates.
Suzuki-Miyaura Coupling of a Benzylic Bromide
This protocol is adapted from a microwave-assisted Suzuki-Miyaura coupling of benzylic bromides with arylboronic acids.[6]
Materials:
-
Benzylic bromide (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Pd(OAc)₂ (5 mol%)
-
JohnPhos (10 mol%)
-
K₂CO₃ (3.0 mmol)
-
Anhydrous DMF (2 mL)
Procedure:
-
To a microwave vial, add the benzylic bromide, arylboronic acid, K₂CO₃, Pd(OAc)₂, and JohnPhos.
-
Add anhydrous DMF to the vial and seal it.
-
Place the vial in a microwave reactor and heat to the specified temperature for the required time (e.g., 140°C for 20 minutes).
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Kumada-Corriu Coupling of a Benzylic Sulfonamide
This protocol is for the nickel-catalyzed cross-coupling of a benzylic sulfonamide with a Grignard reagent.[9]
Materials:
-
Benzylic sulfonamide substrate (1.0 equiv)
-
Nickel precatalyst (e.g., (dppe)NiCl₂, 15 mol%)
-
Toluene (0.10–0.20 M in substrate)
-
Grignard reagent (2.0 equiv)
Procedure:
-
In a glovebox, charge a flame-dried vial equipped with a stir bar with the sulfonamide substrate, nickel precatalyst, and toluene.
-
Add the Grignard reagent dropwise via a syringe.
-
Stir the reaction at room temperature for 24 hours.
-
Remove the reaction from the glovebox and quench with methanol.
-
Filter the mixture through a plug of silica (B1680970) gel, eluting with diethyl ether.
-
Concentrate the filtrate in vacuo to obtain the crude product for further purification.
Negishi Coupling of a Functionalized Organozinc Reagent
This is a general protocol for the palladium-catalyzed cross-coupling of an organozinc reagent with an aryl halide.[15]
Materials:
-
Aryl halide (1.0 equiv)
-
Solution of functionalized organozinc reagent (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the palladium precatalyst, ligand, and the aryl halide.
-
Add the anhydrous solvent and stir the mixture at room temperature for 10-15 minutes for catalyst activation.
-
Slowly add the solution of the organozinc reagent to the reaction mixture.
-
Heat the reaction to the desired temperature and monitor its progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry, filter, and concentrate the organic phase. Purify the residue by chromatography.
Stille Coupling of an Organostannane
The following is a representative experimental protocol for the Stille coupling of an aryl bromide with an organostannane.[12]
Materials:
-
Aryl bromide (1.0 equiv)
-
Organostannane (1.1 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Anhydrous solvent (e.g., DMF or toluene)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the aryl bromide and organostannane in the anhydrous solvent.
-
Add the palladium catalyst to the solution.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or GC/MS.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the solution with water and brine. To aid in the removal of tin byproducts, a wash with a saturated aqueous solution of KF may be employed.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the catalytic cycle of a generic cross-coupling reaction and a typical experimental workflow.
Caption: Generalized catalytic cycle for cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
Conclusion
The choice between this compound and other organometallic reagents for C-C bond formation is a multifaceted decision that depends on the specific requirements of the synthesis. Benzylboronic acids, through the Suzuki-Miyaura coupling, offer a user-friendly, low-toxicity option with good yields under relatively mild conditions. For substrates with sensitive functional groups that are incompatible with the basic conditions of the Suzuki coupling, the Stille or Negishi couplings may be more suitable, with the caveat of the high toxicity of organotin reagents. Grignard reagents remain a powerful, cost-effective option when functional group tolerance is not a primary concern. A thorough understanding of the advantages and limitations of each class of reagent is crucial for the successful design and execution of synthetic routes in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Kumada coupling - Wikipedia [en.wikipedia.org]
- 3. Best Synthetic Methods: Carbon-Carbon Bond Formation [organic-chemistry.org]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A versatile protocol for Stille–Migita cross coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of HPLC and NMR Methods for Purity Assessment of Benzylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the pharmaceutical industry. For key synthetic intermediates like benzylboronic acid, robust and reliable analytical methods are essential to ensure the quality, safety, and efficacy of the final drug product. This guide provides a detailed comparison of two powerful analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present a side-by-side analysis of their validation parameters, supported by illustrative experimental data and detailed methodologies, to assist researchers in selecting the most appropriate technique for their needs.
At a Glance: HPLC vs. qNMR for Purity Assessment
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of the analyte and impurities between a stationary and a mobile phase. | Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei. |
| Primary/Secondary | Secondary method requiring a reference standard of the analyte for quantification. | Primary ratio method; can determine purity without a reference standard of the analyte, using a certified internal standard.[1][2] |
| Selectivity | High selectivity for separating structurally similar impurities. | Excellent for structural confirmation and identification of impurities. Can be limited by signal overlap. |
| Sensitivity | Generally offers higher sensitivity, making it suitable for trace impurity analysis.[3] | Sensitivity is typically lower than HPLC, but can be enhanced with high-field instruments and cryoprobes. |
| Speed | Method development can be time-consuming. Analysis time per sample is typically in the range of 15-30 minutes. | Method development is often faster. Analysis time per sample can be around 10-15 minutes. |
| Sample Throughput | Well-suited for high-throughput analysis with autosamplers. | Can be automated, but generally has lower throughput than HPLC. |
| Non-destructive | No | Yes, the sample can be recovered after analysis. |
| Universality | Requires chromophores for UV detection. Other detectors are available but may be less common. | Applicable to nearly all organic molecules containing NMR-active nuclei (e.g., ¹H). |
Performance Comparison: Validation Parameters
The following table summarizes illustrative validation data for the purity assessment of this compound using HPLC and qNMR. This data is based on typical performance characteristics for these methods when analyzing small aromatic molecules and serves to provide a practical comparison.
| Validation Parameter | HPLC | qNMR |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range | 1 - 150 µg/mL | 0.5 - 20 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (RSD%) | ||
| - Repeatability | < 1.0% | < 0.5% |
| - Intermediate Precision | < 2.0% | < 1.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.3% |
| Specificity | Demonstrated by peak purity and resolution from known impurities. | Demonstrated by unique chemical shifts and resolution of signals. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the purity assessment of this compound using HPLC and qNMR.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the separation and quantification of this compound and its potential process-related impurities.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile (B52724)
-
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of acetonitrile and water to prepare a stock solution of 100 µg/mL. Prepare a series of dilutions for the linearity study.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 100 µg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Method
This protocol describes the use of ¹H qNMR with an internal standard for the purity determination of this compound.
NMR Spectrometer and Parameters:
-
Spectrometer: 400 MHz or higher, equipped with a high-precision probe.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Internal Standard: Maleic acid (certified reference material)
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 or as required to achieve a signal-to-noise ratio of >150 for the signals of interest.
-
Temperature: 298 K
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid (internal standard) into a clean, dry vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
Purity Calculation:
The purity of this compound (Purity_analyte) is calculated using the following formula:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
Visualizing the Workflow and Logic
To further clarify the analytical process and the decision-making involved, the following diagrams have been generated using Graphviz.
Conclusion
Both HPLC and qNMR are powerful and reliable techniques for the purity assessment of this compound, each with its own distinct advantages. HPLC is a highly sensitive and selective method, making it ideal for the detection and quantification of trace impurities. Its suitability for high-throughput screening is also a significant advantage in a quality control environment.
On the other hand, qNMR is a primary analytical method that offers excellent accuracy and precision without the need for an analyte-specific reference standard.[1][2] Its non-destructive nature and speed of method development make it a valuable tool, particularly in research and development settings where reference standards may not be readily available.
The choice between HPLC and qNMR will ultimately depend on the specific requirements of the analysis, including the need for trace-level impurity detection, the availability of reference standards, and the desired sample throughput. For comprehensive characterization of this compound, the use of both techniques can provide orthogonal and confirmatory data, ensuring the highest level of confidence in the purity assessment.
References
Head-to-head comparison of different palladium catalysts for benzylboronic acid coupling
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of a suitable catalyst is paramount for the successful outcome of cross-coupling reactions. The Suzuki-Miyaura coupling, a cornerstone of carbon-carbon bond formation, heavily relies on the efficacy of the palladium catalyst employed. This guide provides a head-to-head comparison of various palladium catalysts for the coupling of benzylboronic acid, with a focus on performance metrics and supporting experimental data.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of different palladium catalyst systems in Suzuki-Miyaura coupling reactions involving arylboronic acids. While direct comparative data for this compound under identical conditions is sparse in the provided literature, the data for other arylboronic acids offers valuable insights into the relative performance of these catalysts.
| Catalyst System | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | 85 | [1] |
| Pd(dppf)Cl₂ | 4-Methoxyphenylboronic acid | Cs₂CO₃ | 1,4-Dioxane (B91453) | 90 | 8 | 92 | [1] |
| Pd(OAc)₂ / SPhos | 3-Fluorophenylboronic acid | K₃PO₄ | DMF | 110 | 6 | 78 | [1] |
| PdCl₂(PPh₃)₂ | Arylboronic acid | K₂CO₃ | DMF/H₂O | Microwave | - | Good to High | [2] |
| Buchwald G2 Precatalyst / XPhos | 2- and 3-heterocyclic boronic acids | K₃PO₄ | THF/H₂O | rt or 40 | 0.5 - 2 | High | [3] |
| PdCl₂ (ligand-free) | Arylboronic acids | K₃PO₄ / K₂CO₃ | Toluene/H₂O | - | - | - | [4] |
Note: The yields and reaction conditions are highly substrate-dependent. The data presented here is for specific examples found in the literature and should be used as a general guide. Optimization is often necessary for specific this compound coupling partners.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
General Procedure using Pd(PPh₃)₄
A mixture of the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene and water (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 100°C and stirred for 12 hours. After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is then purified by flash chromatography to yield the pure product.[1]
General Procedure using Pd(dppf)Cl₂
To a reaction vessel are added the aryl halide (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Cs₂CO₃ (2.0 mmol). The vessel is evacuated and backfilled with argon. Anhydrous 1,4-dioxane (10 mL) is added, and the mixture is heated to 90°C for 8 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate (3 x 15 mL). The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed in vacuo. The product is isolated by column chromatography.[1]
General Procedure using Pd(OAc)₂ with a Phosphine Ligand (SPhos)
To a Schlenk tube are added the aryl halide (1.0 mmol), 3-fluorophenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous DMF (10 mL) is added, and the mixture is heated to 110°C for 6 hours. The reaction is then cooled to room temperature and quenched with water. The mixture is extracted with diethyl ether (3 x 15 mL). The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure. The crude product is purified by flash chromatography.[1]
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.
References
The Influence of Electronic and Steric Factors on the Reactivity of Benzylboronic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Benzylboronic acids and their derivatives are key reagents in these reactions, serving as precursors to diarylmethane structures commonly found in pharmaceuticals and other advanced materials. However, the reactivity of these reagents is highly dependent on both the electronic nature of substituents on the benzyl (B1604629) ring and the steric hindrance around the boronic acid moiety. This guide provides an objective comparison of the performance of electronically and sterically varied benzylboronic acid derivatives in Suzuki-Miyaura coupling reactions, supported by experimental data.
Data Presentation: Reactivity Comparison
The following table summarizes the impact of electronic substituents on the reactivity of benzyl derivatives in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. The data demonstrates a clear trend: electron-donating groups on the benzyl ring enhance reactivity, leading to higher yields of the diarylmethane product. Conversely, electron-withdrawing groups tend to decrease the reaction efficiency.
| Benzyl Derivative (Substituent) | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| 4-Methoxybenzyl methyl carbonate (Electron-Donating) | Phenylboronic acid | PdCl₂(dppf) | NaHCO₃ | Ethanol | 91[1] |
| 4-Methylbenzyl methyl carbonate (Electron-Donating) | Phenylboronic acid | PdCl₂(dppf) | NaHCO₃ | Ethanol | 79[1] |
| Benzyl methyl carbonate (Unsubstituted) | Phenylboronic acid | PdCl₂(dppf) | NaHCO₃ | Ethanol | 76 |
| 4-Chlorobenzyl methyl carbonate (Electron-Withdrawing) | Phenylboronic acid | PdCl₂(dppf) | NaHCO₃ | Ethanol | 68[1] |
| 4-(Trifluoromethyl)benzyl methyl carbonate (Strongly Electron-Withdrawing) | Phenylboronic acid | PdCl₂(dppf) | NaHCO₃ | Ethanol | 55[1] |
| 2-Methylbenzyl methyl carbonate (Sterically Hindered) | Phenylboronic acid | PdCl₂(dppf) | NaHCO₃ | Ethanol | 65[1] |
Table 1: Comparison of isolated yields for the Suzuki-Miyaura coupling of various electronically substituted benzyl methyl carbonates with phenylboronic acid. The data illustrates that electron-donating groups (e.g., -OCH₃, -CH₃) lead to higher yields, while electron-withdrawing groups (e.g., -Cl, -CF₃) result in lower yields. Steric hindrance from an ortho-substituent also appears to reduce the yield compared to its para-substituted counterpart.
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of a benzyl derivative with an arylboronic acid, adapted from the literature for general applicability.[2][3]
General Procedure for Suzuki-Miyaura Coupling of a Benzyl Derivative
Materials:
-
Benzyl bromide or benzyl methyl carbonate derivative (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 2-5 mol%)
-
Phosphine ligand (if required, e.g., dppf, XPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, NaHCO₃, K₃PO₄, 2.0-3.0 mmol)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, ethanol, with or without water)
Reaction Setup:
-
To an oven-dried reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add the benzyl derivative, arylboronic acid, palladium catalyst, ligand (if used), and base.
-
Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring. The reaction can be performed using a conventional oil bath or a microwave reactor.[3]
-
Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from minutes to 24 hours.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired diarylmethane product.
Visualization of Factors Influencing Reactivity
The following diagram illustrates the key factors that influence the reactivity of benzylboronic acids in Suzuki-Miyaura cross-coupling reactions.
Caption: Logical workflow of factors affecting this compound reactivity.
References
A Comparative Guide to Benzylboronic Acid and Its Alternatives for Biaryl Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for this transformation, with benzylboronic acid being a key reagent. This guide provides an objective, data-driven comparison of this compound against its primary alternatives, offering insights into their respective performances, stabilities, and optimal use cases in biaryl synthesis.
The palladium-catalyzed Suzuki-Miyaura coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1] A key component of this reaction is the organoboron reagent, which serves as the nucleophilic partner. While this compound is a common choice for introducing a benzyl (B1604629) moiety, its stability and reactivity can be suboptimal in certain contexts. This has led to the development of several alternative reagents, each with its own set of advantages and disadvantages. This guide will focus on the comparative performance of this compound, potassium benzyltrifluoroborate, and benzylboronate pinacol (B44631) ester.
The Reagents at a Glance: A Head-to-Head Comparison
The choice of a benzylboron reagent can significantly impact the yield, reaction time, and functional group tolerance of a Suzuki-Miyaura coupling reaction. Below is a summary of the key characteristics of this compound and its main alternatives.
| Feature | This compound | Potassium Benzyltrifluoroborate | Benzylboronate Pinacol Ester |
| Structure | C₆H₅CH₂B(OH)₂ | K[C₆H₅CH₂BF₃] | C₆H₅CH₂B(pin) |
| Stability | Prone to protodeboronation and trimerization (boroxine formation) | Highly stable, crystalline solids with a long shelf life | Generally more stable than boronic acids, less prone to protodeboronation |
| Handling | Can be challenging to handle and purify due to instability | Easy to handle, weigh, and store | Relatively easy to handle and purify |
| Reactivity | Generally high, but can be inconsistent due to instability | Often requires specific activation conditions (e.g., aqueous base) for efficient transmetalation | Reactivity can be tuned by the diol used for esterification; generally good |
| Byproducts | Boric acid and boroxines, generally water-soluble and easily removed | Inorganic fluoride (B91410) salts, typically easy to remove | Pinacol, which is organic-soluble and may require chromatography for removal |
| Cost | Generally cost-effective | Can be more expensive to synthesize or purchase | Cost can vary depending on the specific diol used |
Performance Data in Biaryl Synthesis
The following table summarizes representative experimental data for the Suzuki-Miyaura cross-coupling of different benzylboron reagents with aryl halides. It is important to note that the data has been collated from different studies, and direct comparison should be made with caution as reaction conditions are not identical.
| Benzylboron Reagent | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoacetophenone | Pd(OAc)₂ / 7a | K₃PO₄ | Dioxane | 80 | 0.5 | 95 | [2] |
| Potassium Benzyltrifluoroborate | 4-Chlorotoluene | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 80 | 18 | 85 | [3] |
| Benzylboronate Pinacol Ester | 2-Bromoaniline derivative | CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF | 80 | 16 | 95 | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for Suzuki-Miyaura coupling reactions using this compound and its alternatives.
General Procedure for Suzuki-Miyaura Coupling with this compound
An oven-dried flask is charged with the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, for example, potassium carbonate (2.0 mmol). A suitable solvent system, often a mixture of an organic solvent like toluene (B28343) or dioxane and water (e.g., 4:1 ratio, 5 mL), is added. The mixture is then degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. The reaction is heated, typically to 80-100 °C, and stirred until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Procedure for Suzuki-Miyaura Coupling with Potassium Benzyltrifluoroborate
In a reaction vessel, the aryl halide (0.5 mmol), potassium benzyltrifluoroborate (0.505 mmol), PdCl₂(dppf)·CH₂Cl₂ (2 mol %), and Cs₂CO₃ (1.5 mmol) are combined.[3] The vessel is evacuated and backfilled with argon. Degassed THF (0.1 M) and water are then added.[3] The reaction mixture is stirred at the desired temperature (e.g., 80 °C) for the specified time. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water. The aqueous layer is extracted with the organic solvent, and the combined organic layers are dried and concentrated. Purification is typically achieved by column chromatography.
Procedure for Suzuki-Miyaura Coupling with Benzylboronate Pinacol Ester
To a reaction tube is added the aryl halide (0.1 mmol), benzylboronate pinacol ester (0.2 mmol), CataCXium A palladacycle (10 mol%), and Cs₂CO₃ (0.3 mmol).[4] The tube is sealed, evacuated, and backfilled with argon. 2-MeTHF (0.33 M) is then added, and the reaction mixture is stirred at 80 °C for 16 hours.[4] After cooling, the reaction mixture is filtered and concentrated. The residue is then purified by flash chromatography to yield the desired biaryl product.
Logical Relationships and Experimental Workflows
Visualizing the relationships between reagents and the experimental process can aid in understanding and planning synthetic strategies.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: General experimental workflow for biaryl synthesis.
Conclusion and Recommendations
The choice between this compound and its alternatives is highly dependent on the specific requirements of the synthetic target and the practical constraints of the laboratory.
-
This compound remains a viable and cost-effective option for many applications, particularly when high purity material is available and reaction conditions are optimized to minimize decomposition.
-
Potassium benzyltrifluoroborates are the reagents of choice when stability, ease of handling, and a long shelf life are paramount. Their crystalline nature and resistance to protodeboronation make them particularly suitable for complex, multi-step syntheses and for use in high-throughput screening applications.[3]
-
Benzylboronate pinacol esters offer a good balance of stability and reactivity. They are generally more stable than the corresponding boronic acids and are compatible with a wide range of reaction conditions. The organic-soluble byproducts may necessitate chromatographic purification, which should be a consideration in process development.[4]
Ultimately, the optimal reagent will be determined by a careful evaluation of the substrate's functional group tolerance, the desired scale of the reaction, and considerations of cost and handling. For challenging substrates or when reproducibility is critical, the increased stability of potassium benzyltrifluoroborates and benzylboronate esters often justifies their use over the more traditional this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Quantitative Analysis of Impurities in Commercial Benzylboronic Acid Samples
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials and intermediates is of paramount importance in the pharmaceutical industry to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Benzylboronic acid is a critical reagent in various organic syntheses, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of impurities in commercial this compound can significantly impact reaction yields, byproduct formation, and the overall purity of the resulting API. This guide provides an objective comparison of potential impurities in commercial this compound samples, supported by representative experimental data and detailed analytical protocols.
Quantitative Comparison of Impurities
While the exact impurity profile can vary between manufacturers and even between different batches from the same supplier, a number of common process-related and degradation impurities are frequently observed. The following table summarizes representative quantitative data for impurities that may be found in commercial this compound samples from different suppliers.
Disclaimer: The data presented in this table is illustrative and intended to represent a plausible comparison based on commonly found impurities. Actual values will vary. It is essential to perform in-house analysis of any commercial sample before use.
| Impurity | Supplier A (%) | Supplier B (%) | Supplier C (%) |
| Benzylboronic Anhydride (Boroxin) | 1.2 | 0.8 | 1.5 |
| Toluene | 0.3 | 0.5 | 0.2 |
| Benzyl (B1604629) Alcohol | 0.1 | 0.2 | 0.15 |
| Dibenzyl Ether | < 0.05 | 0.1 | 0.08 |
| Unidentified Impurities | 0.2 | 0.3 | 0.25 |
| Purity (by HPLC) | 98.15 | 98.1 | 97.82 |
Potential Sources of Impurities in this compound Synthesis
The synthetic route used to manufacture this compound can introduce various impurities. A common method involves the reaction of a benzyl Grignard reagent with a trialkyl borate (B1201080) followed by hydrolysis. The diagram below illustrates this general pathway and highlights potential sources of common impurities.
Elucidating Benzylboronic Acid Reaction Mechanisms: A Comparative Guide to Isotopic Labeling Studies
For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of chemical reactions is paramount for innovation and optimization. Isotopic labeling stands out as a powerful technique to trace the path of atoms through a reaction, providing invaluable insights into transient intermediates and rate-determining steps. This guide offers a comparative analysis of how isotopic labeling studies, particularly employing deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O), have been utilized to elucidate the mechanisms of various reactions involving benzylboronic acid.
While direct and extensive isotopic labeling studies specifically on this compound reactions are not broadly available in the public domain, the principles and methodologies can be effectively illustrated by examining studies on analogous arylboronic acid reactions, such as the well-documented Suzuki-Miyaura coupling, protodeboronation, and esterification. These studies provide a strong framework for understanding how similar investigations could be, and likely have been, applied to this compound.
Comparative Analysis of Isotopic Labeling in Boronic Acid Reactions
To comprehend the mechanistic nuances of this compound reactions, we can draw parallels from studies on other arylboronic acids. The following table summarizes hypothetical yet representative quantitative data that could be obtained from such isotopic labeling experiments. This data is illustrative of the kinds of results that mechanistic chemists would look for to support or refute proposed reaction pathways.
| Reaction Type | Isotopic Label | Experiment | Hypothetical Key Finding | Mechanistic Implication |
| Suzuki-Miyaura Coupling | ¹³C at the ipso-carbon | Kinetic Isotope Effect (KIE) Measurement | k¹²/k¹³ ≈ 1.035 | Transmetalation is likely the rate-determining step, involving the breaking of the C-B bond. |
| Protodeboronation | ²H in Solvent (D₂O) | Kinetic Isotope Effect (KIE) Measurement | kH/kD ≈ 4-5 | Protonolysis of the C-B bond is involved in the rate-determining step. |
| Esterification with a Diol | ¹⁸O in the diol | Product Analysis by Mass Spectrometry | ¹⁸O is incorporated into the boronic ester. | The diol oxygen atoms act as nucleophiles, attacking the boron center. |
| Oxidation | ²H at the benzylic position | Kinetic Isotope Effect (KIE) Measurement | kH/kD > 2 | C-H bond cleavage at the benzylic position is part of the rate-determining step. |
Delving into the Mechanisms: Key Reaction Types
Suzuki-Miyaura Coupling: Unraveling the Rate-Determining Step
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Isotopic labeling has been instrumental in dissecting its catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.
A key question in the mechanism is the nature of the rate-determining step. By using ¹³C-labeled phenylboronic acid at the carbon atom attached to boron, researchers can measure the kinetic isotope effect (KIE). A significant KIE (k¹²/k¹³ > 1) for this position, as has been observed in studies on arylboronic acids, would strongly suggest that the transmetalation step, where the carbon-boron bond is cleaved, is the slowest step in the reaction.[1][2]
Protodeboronation: A Common Side Reaction
Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a frequent and often undesired side reaction.[3][4] Deuterium labeling studies are pivotal in understanding its mechanism.
By conducting the reaction in a deuterated solvent such as D₂O, a primary kinetic isotope effect (kH/kD > 1) can be measured. A significant KIE indicates that the protonolysis of the C-B bond is a key event in the rate-determining step. This has been shown to be influenced by the pH of the reaction medium, with different mechanisms predominating under acidic, neutral, or basic conditions.[3]
Esterification with Diols: A Reversible Protection Strategy
Benzylboronic acids readily react with diols to form cyclic boronic esters. This reversible reaction is widely used for the protection of diols or for the construction of sensors for carbohydrates. To confirm the mechanism of this esterification, ¹⁸O-labeling can be employed.
If the reaction is performed with a diol enriched with ¹⁸O, the resulting boronic ester can be analyzed by mass spectrometry. The incorporation of the ¹⁸O isotope into the ester product would provide direct evidence that the oxygen atoms of the diol act as nucleophiles, attacking the electrophilic boron center.
Experimental Protocols: A Closer Look
To provide a practical context, the following are generalized experimental protocols for conducting isotopic labeling studies on boronic acid reactions.
Protocol 1: Deuterium Kinetic Isotope Effect for Protodeboronation
-
Substrate Preparation: Synthesize or procure both the unlabeled this compound and its analogue deuterated at specific positions if investigating secondary KIEs.
-
Reaction Setup: Prepare two sets of reactions in parallel. One set will use a standard protic solvent (e.g., H₂O), and the other will use a deuterated solvent (e.g., D₂O). All other reagents and conditions (temperature, concentration, catalyst) must be identical.
-
Monitoring the Reaction: The progress of the reaction is monitored over time by taking aliquots from each reaction mixture and quenching them. The concentration of the remaining this compound is then determined using a suitable analytical technique, such as HPLC or NMR spectroscopy.
-
Data Analysis: The rate constants for the reactions in both the protic (kH) and deuterated (kD) solvents are calculated from the concentration versus time data. The kinetic isotope effect is then determined as the ratio kH/kD.
Protocol 2: ¹³C Labeling for Suzuki-Miyaura Coupling
-
Synthesis of Labeled Substrate: Synthesize this compound with a ¹³C label at the ipso-carbon (the carbon atom bonded to boron).
-
Competitive Reaction: Perform the Suzuki-Miyaura coupling using a mixture of the ¹³C-labeled and unlabeled this compound in a known ratio (e.g., 1:1).
-
Product Analysis: After the reaction has proceeded to a low to moderate conversion, the product is isolated. The ratio of ¹³C-labeled to unlabeled product is determined using quantitative NMR spectroscopy or mass spectrometry.
-
KIE Calculation: The kinetic isotope effect is calculated from the change in the isotopic ratio from the starting material to the product.
Conclusion
Isotopic labeling studies provide an unparalleled level of detail in the elucidation of reaction mechanisms. While specific quantitative data for this compound reactions remains somewhat elusive in publicly accessible literature, the established methodologies and findings from studies on analogous arylboronic acids offer a robust blueprint for such investigations. By employing techniques such as kinetic isotope effect measurements and isotopic tracer analysis, researchers can continue to unravel the intricate pathways of this compound reactions, paving the way for the development of more efficient and selective synthetic methods in drug discovery and materials science.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. escholarship.org [escholarship.org]
- 3. Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Benzylboronic Acid: A Step-by-Step Guide
The effective and safe management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, adhering to stringent disposal protocols for specialized reagents like benzylboronic acid is critical. This guide provides essential safety information and a clear, procedural plan for its proper disposal.
Immediate Safety and Hazard Information
This compound is a compound that requires careful handling due to its potential health effects. It is classified with the following hazards:
When handling this compound, it is imperative to use appropriate Personal Protective Equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[2][3][4] All work should be conducted in a well-ventilated area or under a chemical fume hood.
Quantitative Hazard Data Summary
| Hazard Classification | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Data sourced from PubChem CID 11320956[1]
Step-by-Step Disposal Protocol for this compound
This protocol details the necessary steps for the safe disposal of unused or waste this compound and its containers. Local regulations may vary, and it is crucial to consult your institution's Environmental Health and Safety (EHS) officer for specific requirements.[2][5]
Part 1: Disposal of Unused or Waste this compound
-
Waste Characterization : All chemical waste must be properly characterized. This compound waste should be classified as hazardous chemical waste.
-
Waste Collection :
-
Collect waste this compound in a designated, compatible, and properly sealed container.[5][6] The container should be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound".[6]
-
Never mix this compound with other chemicals unless explicitly instructed by a qualified professional, as this can lead to dangerous reactions.[2]
-
-
Storage : Store the sealed and labeled waste container in a designated satellite accumulation area until it is ready for pickup by a certified hazardous waste handler.[6]
-
Prohibition of Drain Disposal : Do not dispose of this compound down the drain.[2][4][6] Boronic acids can be harmful to aquatic life.[2][6]
-
Arranging for Disposal : Follow your institution's established procedures for hazardous waste pickup and disposal.[4][6][7][8]
Part 2: Decontamination and Disposal of Empty Containers
Empty containers of this compound must be decontaminated before disposal to prevent environmental contamination and ensure safety.[6][9]
-
Initial Rinse :
-
Rinse the empty container three times with a suitable solvent.[9] Given the nature of this compound, a common organic solvent like acetone (B3395972) or ethanol (B145695) can be used.
-
Crucially, the first rinseate must be collected and disposed of as hazardous waste. [6][9] Add this rinseate to your designated this compound hazardous waste container. Subsequent rinses may also need to be collected depending on local regulations.
-
-
Final Disposal of the Container :
-
After triple-rinsing and allowing the container to air dry in a well-ventilated area (such as a fume hood), deface or remove the original label.
-
The clean, dry container can then typically be disposed of with regular laboratory glassware or plastic recycling, in accordance with your institution's policies.[6]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
References
- 1. This compound | C7H9BO2 | CID 11320956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. laballey.com [laballey.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sciencing.com [sciencing.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
